2,6-Dichloro-3-iodopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCQIHCGMIPSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371076 | |
| Record name | 2,6-Dichloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148493-37-2 | |
| Record name | 2,6-Dichloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Dichloro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,6-dichloro-3-iodopyridine. It is a valuable heterocyclic building block in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective and sequential functionalization through various cross-coupling reactions. This document details key experimental protocols and explores the role of this compound derivatives as kinase inhibitors in cellular signaling pathways.
Core Chemical Properties
This compound is a solid crystalline compound with the chemical formula C₅H₂Cl₂IN.[1][2] Its chemical structure and key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₂IN | [1][2] |
| Molecular Weight | 273.89 g/mol | [1] |
| Melting Point | 74-79 °C | [1] |
| Boiling Point | 294.8 °C at 760 mmHg | [3] |
| Density | 2.129 g/cm³ | [3][4] |
| Appearance | White crystals | [3] |
| Solubility | Data not readily available. Soluble in many organic solvents. | |
| CAS Number | 148493-37-2 | [1][2] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the direct iodination of 2,6-dichloropyridine. The process requires deprotonation of the pyridine ring using a strong base, such as n-butyllithium, followed by quenching with an iodine source.
Experimental Protocol: Synthesis
Materials:
-
2,6-dichloropyridine
-
n-butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₅) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of diisopropylamine (1.0 equivalent) and 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF is cooled to -78 °C.
-
n-Butyllithium (1.0 equivalent) is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for 2 hours.
-
A solution of iodine (1.1 equivalents) in anhydrous THF is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed sequentially with saturated aqueous ammonium chloride and saturated aqueous sodium thiosulfate solutions.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Key Reactions and Experimental Protocols
The differential reactivity of the halogen substituents (I > Cl) in this compound allows for selective functionalization, making it a versatile intermediate.[5] The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters. This reaction selectively functionalizes the 3-position.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene/Water mixture)[5]
-
Schlenk flask or microwave reactor vial
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).[5]
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) and degassed water (1 mL) to the flask.[5]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between the 3-position of this compound and a terminal alkyne.[5]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 2 mol%)
-
Amine base (e.g., Triethylamine (NEt₃), 3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))[5]
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 2 mol%).[5]
-
Add the anhydrous solvent (e.g., THF, 10 mL per mmol of the halide) followed by the terminal alkyne (1.2 eq).[5]
-
Add the amine base (e.g., NEt₃, 3 eq).[5]
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.[5]
-
Monitor the reaction progress by TLC or GC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.[5]
-
Filter the mixture through a pad of celite to remove precipitated salts.[5]
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the introduction of nitrogen-based substituents at the halogenated positions of the pyridine ring. While the iodine at the 3-position is most reactive, subsequent amination at the 2- and 6-positions can be achieved under more forcing conditions.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (or its 3-substituted derivative)
-
Amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the pyridine substrate, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the base to the flask.
-
Seal the flask and add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development: Kinase Inhibition
Derivatives of this compound are of significant interest in drug discovery, particularly as scaffolds for the development of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[6]
The versatile substitution pattern of the this compound core allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various kinases. The substituents at the 2, 3, and 6-positions can be tailored to optimize binding within the ATP-binding pocket of the target kinase, leading to potent and selective inhibition.
Illustrative Signaling Pathway: Inhibition of a Tyrosine Kinase
The following diagram illustrates a simplified signaling pathway mediated by a receptor tyrosine kinase (RTK) and how a pyridine-based inhibitor, derived from this compound, can block downstream signaling.
Safety and Handling
This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[2][4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7] All work should be conducted in a well-ventilated fume hood.[7] Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Conclusion
This compound is a highly versatile and valuable building block in synthetic chemistry. Its predictable regioselectivity in a variety of cross-coupling reactions allows for the efficient and modular synthesis of a wide array of substituted pyridines. These derivatives have demonstrated significant potential as scaffolds for the development of potent and selective kinase inhibitors, highlighting the importance of this compound in modern drug discovery and development. The experimental protocols provided herein offer a foundation for researchers to explore the rich chemistry of this intermediate.
References
- 1. This compound 97 148493-37-2 [sigmaaldrich.com]
- 2. This compound | C5H2Cl2IN | CID 2736002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sincerechemical.com [sincerechemical.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 148493-37-2 [chemicalbook.com]
A Technical Guide to 2,6-Dichloro-3-iodopyridine: Properties and Synthetic Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-3-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry. The document details its physicochemical properties, with a focus on its molecular weight. Furthermore, it delves into its application as a key intermediate in the synthesis of targeted therapeutics, particularly inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator in the immune response. Detailed experimental protocols for the synthesis of this compound and its subsequent elaboration into advanced intermediates for HPK1 inhibitors are provided. This guide also includes a schematic representation of the HPK1 signaling pathway to provide context for its therapeutic targeting.
Core Properties of this compound
This compound is a polysubstituted aromatic heterocycle. Its structure, featuring three distinct halogen atoms, offers a versatile platform for synthetic transformations, allowing for regioselective functionalization. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂Cl₂IN | [1] |
| Molecular Weight | 273.88 g/mol | [1] |
| Monoisotopic Mass | 272.86090 Da | [1] |
| CAS Number | 148493-37-2 |
Synthesis of this compound: An Experimental Protocol
The following protocol outlines a common laboratory-scale synthesis of this compound from 2,6-dichloropyridine.
Reaction Scheme:
Materials:
-
2,6-Dichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₅) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) to a dry round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: To the cooled THF, sequentially add diisopropylamine followed by a solution of n-butyllithium in hexanes. Stir the resulting mixture at -78 °C. Then, add 2,6-dichloropyridine to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Iodination: Prepare a solution of iodine in anhydrous THF. Add this iodine solution to the reaction mixture at -78 °C.
-
Quenching and Extraction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with saturated aqueous ammonium chloride solution and saturated aqueous sodium thiosulfate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Logical Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: Intermediate for HPK1 Inhibitors
This compound serves as a crucial building block in the synthesis of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, the anti-tumor immune response can be enhanced, making it a promising target for cancer immunotherapy.
The differential reactivity of the halogen substituents on the pyridine ring allows for selective functionalization. The iodine atom at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, compared to the chlorine atoms at the 2- and 6-positions. This regioselectivity is exploited to introduce various moieties that are crucial for the binding and inhibitory activity of the final drug candidate.
The HPK1 Signaling Pathway
Upon T-cell receptor (TCR) engagement with an antigen, HPK1 is recruited to a signaling complex at the cell membrane. Within this complex, HPK1 is activated and proceeds to phosphorylate downstream substrates, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the dampening of the T-cell activation cascade, thereby acting as an intracellular immune checkpoint. Inhibition of HPK1 blocks this negative feedback loop, leading to a more robust and sustained T-cell response against cancer cells.
References
2,6-Dichloro-3-iodopyridine safety data sheet
An In-depth Technical Guide to the Safety Data for 2,6-Dichloro-3-iodopyridine
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount for ensuring laboratory safety and regulatory compliance. This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 148493-37-2), a halogenated pyridine derivative used in chemical synthesis. The information is compiled from various safety data sheets (SDS) to provide a detailed resource for safe handling, storage, and emergency procedures.
Physicochemical and Identification Data
Proper identification and understanding of the basic physicochemical properties of a substance are the foundation of a robust safety assessment.
| Identifier | Value | Source |
| Chemical Name | This compound | PubChem[1], Fisher Scientific[2] |
| CAS Number | 148493-37-2 | ChemScene[3], PubChem[1] |
| Molecular Formula | C₅H₂Cl₂IN | ChemScene[3], PubChem[1] |
| Molecular Weight | 273.88 g/mol | ChemScene[3], PubChem[1] |
| Purity | ≥97% | ChemScene[3] |
| SMILES | IC1=CC=C(Cl)N=C1Cl | ChemScene[3] |
| InChIKey | DPCQIHCGMIPSQV-UHFFFAOYSA-N | PubChem[1] |
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene[3] |
| LogP | 2.993 | ChemScene[3] |
| Hydrogen Bond Acceptors | 1 | ChemScene[3] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Rotatable Bonds | 0 | ChemScene[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Echemi[4], PubChem[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Echemi[4], PubChem[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Echemi[4], PubChem[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Echemi[4], PubChem[1] |
The associated GHS pictograms signify the primary hazards:
Caption: GHS pictograms for this compound.
Experimental Protocols
The safety data presented in the SDS are derived from standardized testing methodologies. While the specific experimental reports are not provided in the SDS, the hazard classifications are typically determined by studies conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity: Determined by studies such as OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method).
-
Skin Irritation: Assessed using methods like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Eye Damage/Irritation: Evaluated through protocols similar to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).
-
Specific Target Organ Toxicity: Based on data from studies that assess effects on respiratory function following exposure, such as OECD Test Guideline 403 (Acute Inhalation Toxicity).
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended.[4]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
The logical flow for responding to an exposure event is outlined below:
Caption: First-aid response workflow for exposure.
Handling, Storage, and Personal Protective Equipment
Safe handling and storage practices are critical to minimizing the risk of exposure.
| Aspect | Recommendation | Source |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. | Echemi[4] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials. Protect from light. | Echemi[4], ChemScene[3] |
The following personal protective equipment (PPE) should be worn when handling this substance.[4]
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Wear chemical-impermeable gloves. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. |
Accidental Release Measures
In the case of a spill, the following procedures should be followed.
| Step | Action | Source |
| 1. Personal Precautions | Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. | Echemi[4] |
| 2. Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. | Echemi[4] |
| 3. Containment and Cleaning | Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal. | Fisher Scientific[2] |
A workflow for managing an accidental release is depicted below:
Caption: Workflow for accidental release response.
Stability and Reactivity
Understanding the chemical stability and reactivity is crucial for safe storage and handling.
| Parameter | Information | Source |
| Reactivity | None known, based on information available. | Fisher Scientific[2] |
| Chemical Stability | Stable under normal conditions. Light sensitive. | Fisher Scientific[2] |
| Conditions to Avoid | Incompatible products, excess heat, exposure to light. | Fisher Scientific[2] |
| Incompatible Materials | Strong oxidizing agents. | |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride. | Fisher Scientific[2] |
Toxicological and Ecological Information
Detailed toxicological and ecological data were not available in the summarized SDS. The provided hazard classifications indicate significant acute toxicity if swallowed and severe irritation to skin and eyes. The environmental fate and effects have not been fully investigated, but it is advised that the substance should not be released into the environment.[2]
Transport Information
This compound is regulated for transport.
| Regulation | UN Number | Proper Shipping Name | Transport Hazard Class | Packing Group | Source |
| ADR/RID | UN2811 | Toxic solid, organic, n.o.s. (this compound) | 6.1 | III | Fisher Scientific[2] |
| IMDG | UN2811 | Toxic solid, organic, n.o.s. (this compound) | 6.1 | III | |
| IATA | UN2811 | Toxic solid, organic, n.o.s. (this compound) | 6.1 | III | Fisher Scientific[2] |
This technical guide provides a consolidated source of safety information for this compound. Researchers, scientists, and drug development professionals should always consult the most current and complete Safety Data Sheet from their supplier before handling this chemical and ensure that all appropriate safety protocols are in place.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-3-iodopyridine
This technical guide provides a comprehensive overview of the core physical properties of this compound, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process optimization, and computational modeling.
Core Physical and Chemical Properties
This compound is a solid compound at room temperature, appearing as white to light yellow crystals or powder.[1][2] Its chemical structure and properties are defined by the presence of two chlorine atoms, an iodine atom, and a nitrogen atom on the pyridine ring, which influence its reactivity, polarity, and intermolecular interactions.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₂IN | [1][3][4] |
| Molecular Weight | 273.89 g/mol | [1][3][4] |
| Melting Point | 74-79 °C | [3][5] |
| Boiling Point | 294.8 °C (at 760 mmHg) | [1][3][5] |
| Density | 2.129 g/cm³ | [1][3][5] |
| Physical State | Solid, white crystals or light yellow powder. | [1][2] |
| LogP (octanol-water) | 2.993 | [1][6] |
| pKa (Predicted) | -3.87 ± 0.10 | [5] |
| Flash Point | 132.1 °C | [1] |
| Refractive Index | 1.652 | [1] |
| Vapor Pressure | 0.00279 mmHg at 25°C | [2] |
Experimental Protocols
Precise determination of physical properties is fundamental for the characterization and quality control of chemical compounds. Below is a detailed, standardized protocol for determining the melting point of a crystalline solid such as this compound.
Protocol: Melting Point Determination via Capillary Method
This method is a widely accepted technique for determining the melting point of a crystalline solid and is a critical indicator of purity.[7] A narrow melting range close to the literature value typically signifies a high-purity substance.[7]
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp, or similar)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample requires grinding)
Procedure:
-
Sample Preparation: A small quantity of dry, crystalline this compound is finely ground using a mortar and pestle to ensure uniform packing and efficient heat transfer.[7]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[7]
-
Preliminary Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The sample is heated at a rapid, steady rate (e.g., 10-20 °C/min) to obtain an approximate melting temperature.[7]
-
Refined Measurement: A second sample is prepared and placed in the apparatus. It is heated rapidly to a temperature approximately 15-20 °C below the preliminary melting point determined in the previous step. The heating rate is then reduced significantly to 1-2 °C/min to allow for precise observation as the melting point is approached.[7]
-
Data Recording:
The following diagram illustrates the workflow for this experimental protocol.
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected. The molecular structure dictates the intermolecular forces, which in turn determine the bulk properties like melting and boiling points. The following diagram illustrates these fundamental relationships.
This guide provides essential physical property data and standardized experimental context for this compound. These details are critical for ensuring the accuracy, reproducibility, and success of research and development activities involving this compound.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. echemi.com [echemi.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound | C5H2Cl2IN | CID 2736002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 148493-37-2 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of 2,6-Dichloro-3-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-iodopyridine is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various compounds, notably in the development of novel therapeutics. Its utility as a precursor for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors underscores its importance in the field of immuno-oncology. Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry, process development, and formulation studies. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its determination, and the biological context of its application.
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers qualitative information and data for structurally related compounds to inform initial solvent selection and experimental design.
Solubility Profile
Direct quantitative solubility data for this compound is limited. However, qualitative assessments and data from related compounds provide valuable insights into its likely solubility characteristics.
Table 1: Qualitative and Comparative Solubility Data
| Compound | Solvent | Temperature | Solubility |
| This compound | Water | Not Specified | Slightly soluble[1] |
| 2,6-Dichloropyridine | Water | Not Specified | Insoluble[2][3] |
| 2,6-Dichloropyridine | Benzene | Not Specified | Soluble[2] |
| 2,6-Dichloropyridine | Ether | Not Specified | Soluble[2] |
| 2,6-Dichloropyridine | Chloroform | Not Specified | Soluble[2] |
| 2,6-Dichloropyridine | Methanol | Not Specified | Soluble[2] |
| 3,5-Dichloro-2-(trichloromethyl)pyridine (Reference Compound) | Acetone | 20°C | 198 g/100 mL[4] |
| 3,5-Dichloro-2-(trichloromethyl)pyridine (Reference Compound) | Methylene Chloride | 20°C | 198 g/100 mL[4] |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is best obtained through standardized experimental procedures. The following section details the conventional shake-flask method, a widely accepted technique for determining thermodynamic solubility.
Gravimetric Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Filtration apparatus
-
Oven or rotary evaporator
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known volume or mass of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
-
Sample Separation:
-
After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry container. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent completely. This can be achieved by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.
-
Once the solvent is fully removed, cool the container in a desiccator to room temperature and weigh it again to determine the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of filtered solution) x 100
-
Caption: Workflow for determining the solubility of a solid compound.
Biological Context: Role in HPK1 Inhibition
This compound is a valuable building block for the synthesis of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[5] HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening the anti-tumor immune response.[6][7][8] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance T-cell activation and improve the efficacy of treatments like PD-1 blockade.[2][9]
Upon T-cell receptor engagement, HPK1 is recruited to a signaling complex and becomes activated.[5][10] Activated HPK1 then phosphorylates downstream adaptor proteins, such as SLP-76, leading to the attenuation of the signaling cascade that would otherwise promote T-cell activation and proliferation.[1][6] By inhibiting HPK1, the negative feedback loop is disrupted, resulting in a more robust and sustained T-cell-mediated immune response against cancer cells.
Caption: HPK1's role as a negative regulator in TCR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,6-Dichloro-3-iodopyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-3-iodopyridine, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the structural characterization of this compound. The guide details available and predicted spectroscopic data, outlines experimental protocols for data acquisition, and presents logical workflows for spectroscopic analysis.
Chemical Structure and Properties
This compound is a halogenated pyridine derivative with the chemical formula C₅H₂Cl₂IN and a molecular weight of 273.88 g/mol .[1] Its structure, featuring two chlorine atoms and one iodine atom on the pyridine ring, makes it a versatile building block for various cross-coupling reactions.
Spectroscopic Data
A summary of the available and predicted spectroscopic data for this compound is presented below. Due to a lack of publicly available experimental spectra for some techniques, predicted values based on data from structurally similar compounds are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.0 |
| H-5 | ~ 7.2 - 7.4 | Doublet (d) | ~ 8.0 |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 152 |
| C-3 | ~ 95 |
| C-4 | ~ 142 |
| C-5 | ~ 125 |
| C-6 | ~ 150 |
Mass Spectrometry (MS)
Note: No experimental mass spectrum for this compound has been found in public databases. The data presented here is based on predicted fragmentation patterns and adduct formation.
The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments.
Predicted Mass Spectrometry Data:
| Ion/Adduct | Predicted m/z |
| [M]⁺ | 272.86 |
| [M+H]⁺ | 273.87 |
| [M+Na]⁺ | 295.85 |
| [M+K]⁺ | 311.82 |
Predicted Key Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment through the loss of a chlorine atom, an iodine atom, or a molecule of HCl or HI.
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule. The IR spectrum of this compound has been recorded using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Weak-Medium | C-H stretching (aromatic) |
| ~ 1550-1400 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~ 1100-1000 | Strong | C-Cl stretching |
| ~ 850-750 | Strong | C-H out-of-plane bending |
| Below 700 | Medium | C-I stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Note: Experimental UV-Vis data for this compound is not available. The predicted absorption maxima are based on the known UV-Vis spectra of pyridine and its derivatives.[3][4]
Pyridine derivatives typically exhibit two main absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions.
| Predicted λmax (nm) | Transition |
| ~ 220 - 230 | π→π |
| ~ 270 - 280 | n→π |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for this compound are provided below.
NMR Data Acquisition
Workflow for NMR data acquisition and processing.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition Parameters (¹H NMR):
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
Data Acquisition Parameters (¹³C NMR):
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
For ¹H NMR, integrate the signals to determine the relative proton ratios.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry Analysis
Workflow for GC-MS analysis.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[5]
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-400.
IR Spectroscopy
Workflow for IR spectroscopy.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer. PubChem lists the use of a Bruker Tensor 27 FT-IR.[2]
Sample Preparation (Thin Solid Film Method): [6][7]
-
Dissolve a small amount of this compound in a few drops of a volatile solvent (e.g., dichloromethane).
-
Place a drop of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.
Data Acquisition:
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum. A typical range is 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Instrumentation: A standard UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
-
The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
Data Acquisition:
-
Use a quartz cuvette.
-
Record the spectrum over a range of approximately 200-400 nm.
-
Use the pure solvent as a blank to zero the instrument.
Signaling Pathways and Logical Relationships
The primary utility of this compound in research and drug development lies in its capacity for selective functionalization through sequential cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for a controlled, stepwise introduction of different substituents.
Synthetic pathway for functionalization.
This selective functionalization is a key logical relationship to consider when analyzing the spectroscopic data of reaction products derived from this starting material. The disappearance of signals corresponding to the halogen atoms and the appearance of new signals corresponding to the introduced substituents in the NMR, MS, and IR spectra can be used to monitor the progress and confirm the outcome of these synthetic transformations.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C5H2Cl2IN | CID 2736002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent structural motifs in many biologically active compounds and functional materials. The selective functionalization of polyhalogenated heterocycles, such as 2,6-dichloro-3-iodopyridine, presents a unique synthetic opportunity for the construction of complex molecular architectures.
These application notes provide a detailed protocol and scientific background for the regioselective Buchwald-Hartwig amination of this compound. By leveraging the differential reactivity of the halogen substituents, this protocol is designed to enable the selective formation of a C-N bond at the C-3 position, yielding 3-amino-2,6-dichloropyridine derivatives as valuable intermediates for further synthetic transformations.
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated pyridines is primarily dictated by the relative rates of the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The bond dissociation energy of C-X bonds follows the trend C-I < C-Br < C-Cl. Consequently, the oxidative addition step is most facile for the C-I bond, followed by the C-Br bond, and then the C-Cl bond. In the case of this compound, the significant difference in reactivity between the iodo and chloro substituents allows for a high degree of selectivity, with the amination occurring preferentially at the C-3 position. Careful control of reaction conditions, such as temperature and reaction time, can further enhance this selectivity and minimize potential side reactions.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various chloro- and iodo-substituted pyridines with different amines. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 100 | 18 | 75-85 |
| 4 | n-Butylamine | Pd(OAc)₂ / XPhos | NaOtBu | Dioxane | 100 | 12 | 88-98 |
| 5 | 4-Methoxyaniline | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 24 | 82-92 |
Note: Yields are based on literature reports for analogous substrates and may vary for this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the selective mono-amination of this compound at the C-3 position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flasks, oven-dried)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% Xantphos) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the base (e.g., 1.5 equivalents of NaOtBu) to the flask.
-
Add this compound (1.0 equivalent).
-
Seal the flask with a septum.
-
-
Reagent Addition:
-
Outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe.
-
Add the amine (1.1-1.2 equivalents) via syringe. For solid amines, they can be added in the glovebox during the initial setup.
-
-
Reaction:
-
Place the Schlenk flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-amino-2,6-dichloropyridine derivative.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,6-Dichloro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2,6-dichloro-3-iodopyridine. This trifunctionalized pyridine is a valuable building block for the synthesis of complex, substituted pyridine derivatives, which are key scaffolds in medicinal chemistry and materials science. The differential reactivity of the halogen substituents (I > Cl) allows for selective functionalization at the C-3 position, leaving the C-2 and C-6 chloro substituents available for subsequent transformations.
Introduction to Selective Cross-Coupling
The synthetic utility of this compound lies in the chemoselective functionalization of its carbon-halogen bonds. Under palladium catalysis, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds.[1][2][3][4] This reactivity difference enables a modular approach to the synthesis of 2,3,6-trisubstituted pyridines. This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions at the C-3 position: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is primarily used to introduce aryl or heteroaryl substituents at the C-3 position.
Comparative Data: Catalytic Systems and Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 4-12 | Good to Excellent | [1] |
| Pd(OAc)₂ | None (ligand-free) | Na₂CO₃ | H₂O/DMF | 60 | 12 | Good | [5] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 | 16 | Good to Excellent | [6] |
Yields are representative and can vary based on the specific boronic acid and precise reaction conditions.
Experimental Protocol: Synthesis of 2,6-Dichloro-3-(4-methoxyphenyl)pyridine
This protocol describes a general method for the selective coupling of an arylboronic acid to the 3-position of this compound.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Using a syringe, add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to create a stirrable slurry.[1]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[1]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2,6-dichloro-3-(4-methoxyphenyl)pyridine product.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an organohalide and a terminal alkyne, providing a route to 3-alkynyl-2,6-dichloropyridines.[7][8] These products are valuable intermediates for further synthetic transformations.
Comparative Data: Catalytic Systems and Conditions for Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp | 16 | Good to Excellent | [2] |
| Pd(PPh₃)₄ | CuI | HNiPr₂ | 1,4-Dioxane | Room Temp | 2-4 | Good to Excellent | [9] |
| Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | Acetonitrile | 80 | 12 | Good | [10] |
Yields are representative and can vary based on the specific terminal alkyne and precise reaction conditions.
Experimental Protocol: Synthesis of 2,6-Dichloro-3-(phenylethynyl)pyridine
This protocol details a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL), add bis(triphenylphosphine)palladium(II) chloride (0.05 mmol) and copper(I) iodide (0.1 mmol).[2]
-
Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon through it for 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.[2]
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Purification: Purify the crude product by column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-amino-2,6-dichloropyridines.[11][12] This reaction is crucial for introducing nitrogen-containing functional groups that are prevalent in pharmacologically active compounds.
Comparative Data: Catalytic Systems and Conditions for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 6-16 | Good to Excellent | [13] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | Good to Excellent | [14] |
| BrettPhos Pd G4 | BrettPhos | K₃PO₄ | t-BuOH | 100 | 72 | Good | [14] |
Yields are representative and can vary based on the specific amine and precise reaction conditions.
Experimental Protocol: Synthesis of 2,6-Dichloro-N-phenylpyridin-3-amine
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv), XPhos (0.06 equiv), and sodium tert-butoxide (1.4 equiv). Add this compound (1.0 equiv) and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by aniline (1.2 equiv) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 16 hours.[14]
-
Work-up: Cool the reaction mixture to room temperature and partition between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.
-
Washing and Drying: Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.[14]
-
Purification: Purify the residue by flash column chromatography to afford the desired 3-amino-2,6-dichloropyridine derivative.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Reactivity hierarchy enabling selective C-3 coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Polysubstituted Pyridines Using 2,6-Dichloro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of polysubstituted pyridines utilizing 2,6-dichloro-3-iodopyridine as a versatile building block. The differential reactivity of the halogen substituents allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions, offering a modular approach to complex pyridine derivatives that are of significant interest in medicinal chemistry and materials science.
Introduction to Selective Functionalization
The synthetic utility of this compound lies in the distinct reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity follows the general trend: C-I > C-Br > C-Cl. This predictable hierarchy enables the selective functionalization at the 3-position (iodo group) under milder conditions, while the chloro groups at the 2- and 6-positions remain available for subsequent transformations under more forcing conditions. This regioselectivity is crucial for the controlled synthesis of unsymmetrically substituted pyridines.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
This document focuses on three key palladium-catalyzed cross-coupling reactions for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position.
-
Sonogashira Coupling: For the introduction of alkynyl groups at the 3-position, which can serve as versatile handles for further chemical modifications.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing the introduction of a wide range of primary and secondary amines at the chloro positions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of this compound, the reaction can be selectively performed at the C-I bond to introduce a variety of aryl and heteroaryl moieties.
Caption: General scheme for the Suzuki-Miyaura coupling at the 3-position of this compound.
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids. Please note that these are generalized conditions and may require optimization for specific substrates.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 12 | 75-85 |
| 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 18 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath and stir at the indicated temperature for the specified time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling provides a powerful method for the introduction of terminal alkynes, which are valuable synthetic intermediates. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Caption: General scheme for the Sonogashira coupling at the 3-position of this compound.
Representative Data for Sonogashira Coupling
The following table provides representative conditions for the Sonogashira coupling of this compound. Optimization may be necessary for specific alkynes.
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 80-90 |
| 1-Heptyne | Pd(OAc)₂ (2) | CuI (5) | DIPA | DMF | 50 | 12 | 75-85 |
| Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (6) | Piperidine | Toluene | 70 | 10 | 70-80 |
| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | Acetonitrile | RT | 24 | 65-75 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) co-catalyst.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add the degassed solvent, the terminal alkyne (1.5 equiv), and the amine base.
-
Reaction: Stir the reaction mixture at the indicated temperature for the specified duration.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. While the C-I bond is most reactive, this reaction is particularly useful for the functionalization of the less reactive C-Cl bonds at the 2- and 6-positions after the 3-position has been functionalized. However, under specific conditions, direct amination at the chloro positions can be achieved, though it typically requires more forcing conditions than coupling at the iodo position.
Application Notes and Protocols for 2,6-Dichloro-3-iodopyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-iodopyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its trifunctional nature, featuring halogen atoms with distinct reactivity, allows for selective and sequential chemical modifications. This characteristic makes it an ideal scaffold for the synthesis of complex, multi-substituted pyridine derivatives, which are prevalent in a wide range of biologically active molecules. The strategic arrangement of the chloro and iodo substituents enables a modular approach to drug design, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The primary utility of this compound lies in its application as a precursor for kinase inhibitors, particularly targeting Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a critical negative regulator of T-cell activation, and its inhibition is a promising strategy in the field of immuno-oncology to enhance anti-tumor immune responses. The pyridine core serves as a versatile scaffold for developing potent and selective inhibitors that can modulate key signaling pathways in cancer and inflammatory diseases.
Key Applications in Medicinal Chemistry: HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein, leading to the downregulation of T-cell activation, proliferation, and cytokine production.[1][2] By inhibiting HPK1, the natural brake on the immune system is released, leading to an enhanced anti-tumor response. This makes HPK1 a prime target for the development of novel cancer immunotherapies.[1][3]
The this compound scaffold is particularly well-suited for the synthesis of trisubstituted pyridine-based HPK1 inhibitors. The synthetic strategy typically involves a regioselective functionalization sequence, leveraging the differential reactivity of the halogens (I > Cl) in palladium-catalyzed cross-coupling reactions.
Quantitative Data: Representative HPK1 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative HPK1 inhibitors featuring a trisubstituted pyridine or similar heterocyclic core. While not all of these compounds are explicitly synthesized from this compound, they represent the class of molecules that can be accessed using this building block and demonstrate the potency that can be achieved.
| Compound Class | Compound ID | HPK1 IC₅₀ (nM) | Kinase Selectivity Highlights | Reference(s) |
| Spiro Analogues | Compound 16 | 2.67 | >100-fold vs. MAP4K family; >300-fold vs. selected kinases | [1][3] |
| Pyridine-2-Carboxamides | Compound 19 | Data pending | >637-fold vs. GCK-like kinase; >1022-fold vs. LCK | [4] |
| 7H-Pyrrolo[2,3-d]pyrimidines | Compound 31 | 3.5 | Favorable selectivity within a panel of kinases | [2] |
Note: The data presented are for representative compounds within the indicated class to illustrate the potential therapeutic efficacy.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₅)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), cool a solution of n-butyllithium (2.5 M in hexane, 10.0 mL, 25.0 mmol) and anhydrous THF (40 mL) to -78 °C in a dry ice/acetone bath.
-
To this solution, sequentially add diisopropylamine (3.50 mL, 25.0 mmol) and 2,6-dichloropyridine (3.70 g, 25.0 mmol) while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
Prepare a solution of iodine (7.40 g, 29.0 mmol) in THF and add it to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by adding water (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl (75 mL) and saturated aqueous Na₂S₂O₅ (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Representative Synthesis of a 2,3,6-Trisubstituted Pyridine Scaffold for HPK1 Inhibition
This protocol outlines a representative two-step synthesis of a core scaffold for HPK1 inhibitors starting from this compound, involving a sequential Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
Step A: Suzuki-Miyaura Coupling at the C3 Position
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Add a degassed 2:1 mixture of 1,4-dioxane and water (6 mL).
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 20-30 minutes, or alternatively, heat at 90 °C under conventional heating until completion as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-2,6-dichloropyridine intermediate.
Step B: Buchwald-Hartwig Amination at the C6 Position
Materials:
-
3-Aryl-2,6-dichloropyridine (from Step A)
-
Desired amine (e.g., a substituted aniline or heterocyclic amine)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene or Dioxane, anhydrous
-
Ethyl acetate
-
Celite
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol), the phosphine ligand (0.06 mmol), and NaOt-Bu (1.4 mmol).
-
Add the 3-aryl-2,6-dichloropyridine (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired 2-chloro-3-aryl-6-aminopyridine scaffold. Further functionalization of the remaining C2-chloro position can be achieved under more forcing conditions if required.
Visualizations
HPK1 Signaling Pathway and Point of Inhibition
Caption: HPK1 negatively regulates T-cell activation via SLP-76 phosphorylation.
Experimental Workflow for Trisubstituted Pyridine Synthesis
Caption: Sequential cross-coupling workflow for scaffold synthesis.
References
- 1. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 2,6-Dichloro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2,6-dichloro-3-iodopyridine. This trifunctionalized pyridine is a versatile building block for the synthesis of highly substituted pyridine derivatives, which are key scaffolds in medicinal chemistry and materials science. The differential reactivity of the halogen substituents allows for a programmed, stepwise introduction of various functionalities.
Overview of Regioselective Functionalization Strategies
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is C-I > C-Br > C-Cl.[1][2] This allows for selective functionalization at the C3 position, leaving the two chloro-substituents at C2 and C6 available for subsequent transformations under more forcing conditions.
Alternative strategies, such as halogen-metal exchange and directed ortho-metalation, offer pathways to functionalize the pyridine ring at positions dictated by the electronic environment and the presence of directing groups.[3][4]
This guide will cover the following key regioselective functionalization reactions:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties at the C3 position.
-
Sonogashira Coupling: For the introduction of alkynyl groups at the C3 position.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, primarily at the C2 and C6 positions after initial functionalization at C3.
-
Halogen-Metal Exchange: For the generation of an organolithium species at the C3 position.
-
Directed Ortho-Metalation: For the functionalization at the C4 or C5 position, guided by a directing group.
Suzuki-Miyaura Coupling at the C3 Position
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5] For this compound, this reaction can be performed with high regioselectivity at the C3 position due to the greater reactivity of the C-I bond.[1][2]
Experimental Protocol: Synthesis of 2,6-Dichloro-3-phenylpyridine
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,6-dichloro-3-phenylpyridine.
Data Presentation:
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,6-Dichloro-3-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2,6-Dichloro-3-(4-methoxyphenyl)pyridine | 82 |
| 3 | 3-Thienylboronic acid | 2,6-Dichloro-3-(thiophen-3-yl)pyridine | 78 |
| 4 | Pyridine-4-boronic acid | 2,6-Dichloro-3-(pyridin-4-yl)pyridine | 75 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Visualization:
Sonogashira Coupling at the C3 Position
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] This reaction allows for the selective introduction of an alkynyl group at the C3 position of this compound.
Experimental Protocol: Synthesis of 2,6-Dichloro-3-(phenylethynyl)pyridine
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2,6-dichloro-3-(phenylethynyl)pyridine.
Data Presentation:
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2,6-Dichloro-3-(phenylethynyl)pyridine | 90 |
| 2 | Ethynyltrimethylsilane | 2,6-Dichloro-3-((trimethylsilyl)ethynyl)pyridine | 88 |
| 3 | 1-Hexyne | 2,6-Dichloro-3-(hex-1-yn-1-yl)pyridine | 85 |
| 4 | Propargyl alcohol | 3-(2,6-Dichloropyridin-3-yl)prop-2-yn-1-ol | 80 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Visualization:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] While the C-I bond at the C3 position can undergo this reaction, it is more commonly employed for the functionalization of the less reactive C-Cl bonds at the C2 and C6 positions after the C3 position has been functionalized.
Experimental Protocol: Synthesis of 6-Chloro-3-phenyl-N-phenylpyridin-2-amine
(Starting from 2,6-dichloro-3-phenylpyridine)
Materials:
-
2,6-Dichloro-3-phenylpyridine
-
Aniline
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a glovebox, add 2,6-dichloro-3-phenylpyridine (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a vial.
-
Add anhydrous toluene (5 mL) and aniline (1.1 mmol, 1.1 equiv).
-
Seal the vial and heat the mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 6-Chloro-3-phenyl-N-phenylpyridin-2-amine | 75 |
| 2 | Morpholine | 4-(6-Chloro-3-phenylpyridin-2-yl)morpholine | 80 |
| 3 | Benzylamine | N-Benzyl-6-chloro-3-phenylpyridin-2-amine | 72 |
| 4 | Pyrrolidine | 2-Chloro-6-(pyrrolidin-1-yl)-3-phenylpyridine | 85 |
Note: Yields are representative for the mono-amination product at either the C2 or C6 position and can vary based on specific conditions.
Visualization:
Halogen-Metal Exchange
Halogen-metal exchange, typically using an organolithium reagent, can be used to generate a nucleophilic organometallic species.[10] For this compound, this exchange is expected to occur selectively at the C3 position due to the higher reactivity of the C-I bond. The resulting organolithium intermediate can then be trapped with various electrophiles.
Experimental Protocol: Trapping of 2,6-Dichloro-3-lithiopyridine with an Electrophile
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., benzaldehyde)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol, 1.1 equiv) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization:
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful tool for the regioselective deprotonation and functionalization of aromatic and heteroaromatic rings.[4] This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In the context of a 2,6-dichloropyridine that has been functionalized at the C3 position with a suitable DMG, DoM could potentially be used to introduce substituents at the C4 position.
Conceptual Protocol: DoM of a 3-Substituted-2,6-dichloropyridine
This is a conceptual protocol as the efficiency will highly depend on the nature of the directing group at C3.
Potential Directing Groups at C3: Amide, carbamate, methoxy, etc.
General Procedure:
-
A solution of the 3-DMG-2,6-dichloropyridine in an ethereal solvent (e.g., THF) is cooled to a low temperature (typically -78 °C).
-
A strong lithium base, such as sec-butyllithium, often in the presence of an additive like TMEDA, is added slowly.
-
After a period of stirring to allow for deprotonation at the C4 position, an electrophile is added to trap the resulting organolithium species.
-
The reaction is worked up to isolate the C4-functionalized product.
Visualization:
These application notes provide a foundation for the regioselective functionalization of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Part 1: Selective Functionalization at the C-3 Position (C-I Bond)
An invaluable scaffold in medicinal chemistry and materials science, 2,6-dichloro-3-iodopyridine serves as a versatile building block for the synthesis of complex, trisubstituted pyridines. The distinct electronic properties and reactivity of its three halogen substituents allow for a regioselective and sequential functionalization strategy. This document provides detailed application notes and experimental protocols for leveraging this differential reactivity in palladium-catalyzed cross-coupling reactions.
The foundational principle for the sequential functionalization of this compound is the significant difference in reactivity among its carbon-halogen bonds. Under typical palladium-catalyzed cross-coupling conditions, the order of reactivity is C-I > C-Br > C-Cl.[1] This hierarchy allows for the selective reaction at the C-3 iodo position under milder conditions, while the C-2 and C-6 chloro positions remain intact for subsequent transformations under more forcing conditions or with specialized catalyst systems.[2][3] This stepwise approach is crucial for the controlled synthesis of fully differentiated 2,3,6-trisubstituted pyridines.
The initial cross-coupling reaction is regioselectively performed at the most reactive C-3 iodo position. The Suzuki-Miyaura and Sonogashira reactions are commonly employed for the introduction of aryl/heteroaryl and alkynyl moieties, respectively.[2]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between organoboron compounds and organic halides.[4] It is widely used to introduce diverse aryl and heteroaryl substituents at the C-3 position of the pyridine ring.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C-3
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~83[2][5] |
| Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | Varies |
| Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | t-BuOH | 80 | 16 | Varies |
Yields are representative and vary based on the specific boronic acid used.
Protocol 1: Synthesis of 3-Aryl-2,6-dichloropyridine via Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)[2]
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)[2]
-
Toluene and Degassed Water (e.g., 4:1 mixture)[2]
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle, and condenser
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.[2]
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 12 hours or until reaction completion as monitored by TLC or LC-MS.[2]
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-2,6-dichloropyridine product.
-
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][7] This reaction is ideal for introducing alkynyl functionalities at the C-3 position.
Table 2: Representative Conditions for Sonogashira Coupling at C-3
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (2) | NEt₃ | THF | RT - 50 | 4-12 |
| Pd(PPh₃)₄ (3) | CuI (3) | Diisopropylamine | Toluene | 60 | 6 |
| Pd(dppf)Cl₂ (2) | CuI (4) | Cs₂CO₃ | Dioxane | 80 | 12 |
Reaction conditions are general and may require optimization for specific alkynes.
Protocol 2: Synthesis of 2,6-Dichloro-3-(alkynyl)pyridine via Sonogashira Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)[2]
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)[2]
-
Triethylamine (NEt₃) (3.0 mmol, 3.0 equiv)[2]
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[2]
-
Reagent Addition: Add anhydrous THF, followed by the terminal alkyne and triethylamine via syringe.[2]
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The optimal temperature depends on the alkyne's reactivity. Monitor progress by TLC or GC-MS.[2]
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of celite to remove precipitated salts and wash the pad with ether.[2]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Part 2: Functionalization at the C-2 and C-6 Positions (C-Cl Bonds)
Following the selective functionalization at C-3, the less reactive C-Cl bonds at the C-2 and C-6 positions can be targeted. These transformations typically require more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems, often employing bulky, electron-rich phosphine ligands.[3] This allows for the introduction of a second and third set of substituents, leading to fully elaborated, unsymmetrical pyridines.
Common reactions for functionalizing the chloro positions include a second Suzuki-Miyaura coupling or a Buchwald-Hartwig amination to introduce nitrogen-based groups.[2][8]
Protocol 3: General Procedure for Buchwald-Hartwig Amination at C-2/C-6
-
Materials:
-
3-Substituted-2,6-dichloropyridine (1.0 equiv)
-
Primary or secondary amine (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, 4-8 mol%)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, 2.5-3.0 equiv)
-
Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add the 3-substituted-2,6-dichloropyridine, the amine, and the anhydrous solvent.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by LC-MS. Reaction times can be lengthy (12-24 h).
-
Work-up and Purification: After cooling, quench the reaction carefully, dilute with an organic solvent, and filter through celite. The filtrate is then washed, dried, and concentrated. The final product is purified by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2,6-Dichloro-3-iodopyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling of 2,6-dichloro-3-iodopyridine.
Troubleshooting Guides
Encountering challenges during the Suzuki coupling of polyhalogenated pyridines is common. The following guide addresses frequent issues, their probable causes, and actionable solutions to optimize your reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield / Low Conversion | Catalyst/Ligand Inactivity: The C-Cl bonds in the starting material can inhibit the catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[1][2] | Switch to a more active catalytic system. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3] These promote the difficult oxidative addition step.[3] |
| Ineffective Base: The base is critical for activating the boronic acid for the transmetalation step.[1][4] The strength and solubility of the base can significantly impact yield.[1][5] | Screen different bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][2] | |
| Low Reaction Temperature: The activation energy for the oxidative addition of the C-I bond might not be reached. | Increase the reaction temperature. A range of 80-120 °C is often required. Microwave irradiation can also be considered to accelerate the reaction.[1][3] | |
| Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[1][6] | Ensure the reaction is thoroughly degassed. Bubble an inert gas (Argon or Nitrogen) through the solvent before use and perform the reaction under a positive pressure of inert gas.[1][6] | |
| Significant Side Product Formation | Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (often water), leading to the formation of an Ar-H byproduct.[1] | Use anhydrous solvents. Alternatively, switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1][3] |
| Homocoupling: Self-coupling of the boronic acid can be promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[1][3] | Ensure thorough degassing. [1] Consider using a Pd(0) source directly or a highly efficient precatalyst system.[3] | |
| Protodehalogenation: The iodine atom is replaced by a hydrogen atom. This can compete with the desired reaction if transmetalation is slow.[6] | Optimize the base and solvent system. A stronger base can sometimes accelerate the main catalytic cycle over this decomposition pathway.[6] | |
| Lack of Regioselectivity | Reaction at C-Cl Position: While the C-I bond is significantly more reactive, harsh reaction conditions can sometimes lead to undesired coupling at the C-Cl positions. | Use milder conditions. The inherent reactivity difference (C-I >> C-Cl) should ensure selectivity.[7] Avoid excessively high temperatures or overly active catalysts if C-Cl coupling becomes a problem. |
Comparative Data: Catalytic Systems for Halogenated Pyridines
The selection of the catalyst, ligand, base, and solvent is critical for success. The table below summarizes various conditions used for Suzuki-Miyaura couplings on analogous halogenated pyridine systems.
| Catalyst / Precatalyst | Ligand | Base | Solvent(s) | Temperature (°C) | Target Halide |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / Water | 100 | C-Cl |
| Pd(OAc)₂ | Ad₂PnBu | K₃PO₄ | Dioxane / Water | 100 | C-Cl |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane / Water | 80-100 | C-I |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | C-Br/C-Cl |
| Pd G4 Precatalysts | SPhos, XPhos | K₃PO₄ | Dioxane / Water | 60-100 | C-Cl |
Visualizations
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low-yield Suzuki coupling reactions involving this compound.
Caption: A workflow for troubleshooting low-yield Suzuki reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to optimization. The reaction proceeds via a catalytic cycle involving a palladium(0) species.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound selective for the 3-position (C-I bond)?
A1: The selectivity is governed by the difference in bond dissociation energies of the carbon-halogen bonds. The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br >> C-Cl.[7][8][9] The carbon-iodine bond is the weakest and therefore undergoes oxidative addition with the palladium(0) catalyst much more readily than the stronger carbon-chlorine bonds.[1][7] This allows for highly regioselective functionalization at the 3-position while leaving the chlorine atoms at the 2- and 6-positions untouched for potential subsequent reactions.[7]
Q2: What are the most effective catalyst systems for coupling with this substrate?
A2: Due to the presence of the deactivating chloro-substituents and the potential for the pyridine nitrogen to coordinate to the palladium center and inhibit catalysis, highly active catalyst systems are required.[2][10] Systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, and other Buchwald-type ligands are often highly effective.[1][3] These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for activating the C-I bond.[1]
Q3: How can I prevent protodeboronation of my boronic acid?
A3: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, often facilitated by aqueous basic conditions.[1][3] To minimize this, you can:
-
Use anhydrous solvents and reagents where possible.[1]
-
Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), or a potassium organotrifluoroborate salt.[1][3] These are generally less prone to this side reaction.[3]
-
Carefully select the base. In some cases, a weaker or less nucleophilic base can mitigate the issue.[1]
Q4: Can I perform a double Suzuki coupling to substitute the chlorine atoms as well?
A4: Yes, it is possible to perform a subsequent Suzuki coupling at the C-Cl positions after the initial selective coupling at the C-I position. However, this requires significantly more forcing conditions.[7] The C-Cl bond is much stronger and less reactive, necessitating a more active catalyst system (often bulky phosphine ligands), a stronger base, and higher temperatures.[1][2] This stepwise approach allows for the synthesis of complex, unsymmetrically substituted pyridines.[7]
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position
This is a generalized procedure and should be optimized for specific substrates.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a precatalyst and ligand (e.g., Pd(OAc)₂ / SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/Water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[3][7]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The volume should be sufficient to create a stirrable mixture (typically 0.1 - 0.2 M concentration with respect to the limiting reagent).[3][6][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-2,6-dichloropyridine product.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of Polychlorinated Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the Sonogashira coupling of polychlorinated pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when performing Sonogashira coupling with polychlorinated pyridines?
A1: The most prevalent side reactions include:
-
Homocoupling (Glaser-Hay Coupling): Dimerization of the terminal alkyne to form a 1,3-diyne is a common byproduct, often promoted by the presence of oxygen and the copper(I) cocatalyst.[1][2]
-
Hydrodechlorination: Replacement of a chlorine atom on the pyridine ring with a hydrogen atom, leading to a partially or fully dechlorinated starting material or product.
-
Incomplete Substitution: Due to the lower reactivity of C-Cl bonds compared to C-Br or C-I bonds, reactions may stop at intermediate stages, yielding a mixture of partially alkynylated pyridines.[3]
-
Poor Regioselectivity: With multiple chlorine atoms, the reaction may occur at different positions, leading to a mixture of regioisomers. The substitution pattern can be influenced by the choice of starting material.[4]
-
Catalyst Decomposition: Formation of palladium black indicates the precipitation of palladium(0), leading to a loss of catalytic activity. This can be influenced by solvent choice and temperature.
Q2: Why is homocoupling of my alkyne a significant problem, and how can I minimize it?
A2: Homocoupling consumes your often-valuable alkyne, reducing the yield of the desired cross-coupled product.[1] This side reaction is primarily an oxidative process. To minimize it:
-
Maintain a strict inert atmosphere: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[5]
-
Consider copper-free conditions: The copper(I) cocatalyst is a major contributor to Glaser-Hay homocoupling.[6][7][8][9] Numerous copper-free protocols have been developed that can eliminate this side reaction.[2][6]
-
Use a reducing atmosphere: One study demonstrated that conducting the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can reduce homocoupling to as low as 2%.[1]
-
Control catalyst concentration: The concentration of both the palladium catalyst and oxygen can influence the extent of homocoupling.[1]
Q3: My starting polychlorinated pyridine is being dechlorinated. What causes this and how can I prevent it?
A3: Hydrodechlorination is a reductive process that can compete with the desired cross-coupling reaction. The source of the hydride can be the solvent (e.g., alcohols), the amine base, or other reagents in the mixture. This is particularly problematic with electron-deficient aryl chlorides like polychlorinated pyridines, often requiring forcing conditions which can favor this pathway. To mitigate hydrodechlorination:
-
Select the appropriate solvent and base: Avoid solvents and bases that can readily act as hydride donors, especially at elevated temperatures.
-
Optimize the ligand: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling and hydrodehalogenation. Bulky, electron-rich phosphine ligands can sometimes favor the desired coupling.
-
Careful control of reaction temperature and time: Prolonged reaction times at high temperatures can increase the incidence of hydrodechlorination.
Q4: I am getting a mixture of products with incomplete substitution of the chlorine atoms. How can I drive the reaction to completion?
A4: The lower reactivity of C-Cl bonds is the primary reason for incomplete substitution.[3] To achieve full substitution on a polychlorinated pyridine:
-
Increase reaction temperature and time: More forcing conditions are often necessary to activate the less reactive C-Cl bonds.
-
Use a more active catalyst system: Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly improve the efficiency of coupling with aryl chlorides.
-
Increase reagent stoichiometry: Using a larger excess of the alkyne and base can help drive the reaction towards the fully substituted product.
Q5: Can the pyridine nitrogen interfere with the reaction?
A5: Yes, the basic nitrogen atom of the pyridine ring can coordinate to the palladium center.[4] This can sometimes lead to catalyst inhibition or deactivation by forming stable, off-cycle complexes, particularly with certain ligands. While specific side products from N-alkynylation are not commonly reported under standard Sonogashira conditions, this catalyst inhibition can contribute to low yields and incomplete conversions. Using a non-coordinating solvent and carefully selecting the palladium ligand can sometimes mitigate these effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst. 2. Insufficiently high temperature for C-Cl activation. 3. Catalyst poisoning by pyridine nitrogen. | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Gradually increase the reaction temperature. For volatile alkynes, use a sealed reaction vessel. 3. Consider using a catalyst system with bulky ligands that disfavor coordination to the pyridine nitrogen. Switch to a non-coordinating solvent. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper(I) catalyst. | 1. Ensure the reaction is performed under strictly anaerobic conditions (thoroughly degas solvents and use Schlenk techniques). 2. Reduce the amount of CuI or switch to a copper-free protocol.[6][7][8][9] |
| Formation of Dechlorinated Byproducts | 1. Reaction temperature is too high or reaction time is too long. 2. Amine base or solvent is acting as a hydride source. | 1. Optimize the reaction temperature and monitor the reaction progress to avoid prolonged heating after completion. 2. Screen alternative, less-reducing amine bases and anhydrous, aprotic solvents. |
| Mixture of Partially Substituted Products | 1. Insufficient reactivity to substitute all chlorine atoms. 2. Insufficient amount of alkyne or base. | 1. Switch to a more active catalyst system with bulky, electron-rich phosphine ligands. Increase the reaction temperature. 2. Increase the equivalents of the terminal alkyne and base. |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. Inappropriate solvent choice. | 1. Use a ligand that better stabilizes the Pd(0) species or increase the ligand-to-palladium ratio. 2. Consider a different solvent; for example, using the amine base as the solvent can sometimes be effective. |
Quantitative Data on Side Reactions
The following tables provide representative data on the yields of desired products versus common side products in Sonogashira couplings. Note that direct comparisons can be challenging as reaction conditions vary significantly between studies.
Table 1: Influence of Reaction Conditions on Homocoupling
| Aryl Halide | Alkyne | Conditions | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 4-Bromopyridine HCl | 4-(N,N-dimethylamino)phenylacetylene | Standard Sonogashira (with CuI, air) | Lower yields | "Considerable amount" | [1] |
| 4-Bromopyridine HCl | 4-(N,N-dimethylamino)phenylacetylene | Modified (with CuI, H₂/N₂ atm) | 94 | ~2 | [1] |
| Aryl Halides | Terminal Alkynes | Copper-free, Pd/charcoal, XPhos | Good to excellent | Not a major issue | [8] |
Table 2: Representative Yields for Coupling with Polychlorinated Pyridines
| Substrate | Product | Conditions | Yield (%) | Comments | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | Mono-alkynylated at Br | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 65 °C | 85 | Selective for bromine position | [10] |
| 3,5-Dibromo-2,6-dichloropyridine | Di-alkynylated at Br | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 65 °C | 82 | Selective for bromine positions | [10] |
| 2,3,5,6-Tetrachloropyridine | Tetra-alkynylated | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 65 °C | 78 | Full substitution achieved | [11] |
| Pentachloropyridine | Penta-alkynylated | PdCl₂(PPh₃)₂, CuI, NEt₃, DMF, 100 °C | High yields | Full substitution achieved |
Experimental Protocols
Protocol 1: Sonogashira Coupling of an Aminobromopyridine Derivative [12]
This protocol for 2-amino-3-bromopyridine can be adapted for polychlorinated pyridines, likely requiring higher temperatures and more active ligands.
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Solvent Addition: Add 2.0 mL of DMF and stir the mixture for 30 minutes.
-
Reagent Addition: Add the 2-amino-3-bromopyridine derivative (0.5 mmol), the terminal alkyne (0.6 mmol), and Et₃N (1 mL).
-
Reaction Conditions: Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.
-
Workup: After completion, cool the reaction mixture, quench with water, and extract the product with an appropriate organic solvent. Purify by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of Aryl Chlorides [13]
This protocol is specifically designed for less reactive aryl chlorides and avoids the issue of homocoupling.
-
Reagents: To a reaction vessel, add the aryl chloride (1.0 mmol), terminal alkyne (1.2 mmol), Pd/C (10 mol% Pd), XPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent: Add 3 mL of DMAc.
-
Reaction Conditions: Heat the mixture at 150 °C for 24 hours.
-
Workup: After cooling, dilute the mixture with a suitable solvent, filter the catalyst, and purify the product by standard methods.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling and major side reactions.
Caption: Troubleshooting workflow for Sonogashira coupling of polychlorinated pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira reaction on pyridinium N-heteroarylaminides | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Improving Yield in Buchwald-Hartwig Amination of 2,6-Dichloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2,6-dichloropyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of 2,6-dichloropyridine challenging?
The primary challenges stem from the lower reactivity of the carbon-chlorine (C-Cl) bond compared to C-Br or C-I bonds, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Additionally, the electron-deficient nature of the pyridine ring and the presence of two chlorine atoms can lead to difficulties in achieving high selectivity and yield.[1] Potential inhibition of the palladium catalyst by the pyridine nitrogen can also be a factor.[1]
Q2: How can I control the selectivity between mono- and di-amination of 2,6-dichloropyridine?
Achieving selectivity requires careful control of reaction conditions. For mono-amination , it is recommended to use a slight excess of 2,6-dichloropyridine relative to the amine.[1] For di-amination , an excess of the amine and potentially a higher catalyst loading are typically employed.[1]
Q3: What are the most critical parameters to optimize for this reaction?
The choice of catalyst, ligand, base, and solvent are all critical for a successful reaction.[1] Bulky, electron-rich phosphine ligands are often essential for activating the C-Cl bonds of chloropyridines.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but the choice may depend on the substrate's sensitivity.[2]
Q4: My reaction is showing low to no conversion. What should I investigate first?
Low or no conversion is a common issue, often due to the challenging oxidative addition of the C-Cl bond.[2] Key areas to investigate include:
-
Catalyst and Ligand: Ensure you are using a suitable catalyst and a bulky, electron-rich ligand. Consider using a pre-catalyst for more efficient generation of the active Pd(0) species.[2]
-
Reaction Temperature: Higher temperatures (typically 80-110 °C) are often necessary to facilitate the reaction.[2]
-
Inert Atmosphere: Strict exclusion of oxygen is crucial, as it can deactivate the catalyst.[2]
-
Purity of Reagents: Use dry, degassed solvents and ensure the base is anhydrous and of high purity.[2]
Q5: I am observing significant hydrodehalogenation as a side reaction. How can I minimize this?
Hydrodehalogenation, the replacement of a chlorine atom with hydrogen, can compete with the desired amination.[2] To suppress this side reaction:
-
Ligand Selection: Employ bulky, electron-rich ligands that promote rapid reductive elimination of the desired product.[2]
-
Amine Stoichiometry: Using a slight excess of the amine can favor the amination pathway.[2]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[2]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
Troubleshooting workflow for low reaction yield.
Issue 2: Poor Selectivity (Mixture of Mono- and Di-aminated Products)
Decision-making process for improving selectivity.
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for achieving mono- and di-amination of 2,6-dichloropyridine based on general principles for challenging aryl chlorides. Optimization will likely be required for specific substrates.
Table 1: Conditions for Selective Mono-amination
| Parameter | Recommendation | Notes |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Xantphos is a good ligand for promoting mono-amination with careful stoichiometry.[1] |
| Stoichiometry | ~1.2 eq. 2,6-dichloropyridine / 1.0 eq. Amine | A slight excess of the dichloropyridine favors mono-substitution.[1] |
| Base | NaOtBu | A strong, non-nucleophilic base is generally effective.[2] |
| Solvent | Toluene | A common solvent for this reaction.[1] |
| Temperature | 100 °C | Elevated temperature is often necessary.[1] |
Table 2: Conditions for Di-amination
| Parameter | Recommendation | Notes |
| Catalyst System | Pd(OAc)₂ / Bulky Biarylphosphine Ligand (e.g., RuPhos, BrettPhos) | These ligands are effective for challenging C-Cl bond activation.[2] |
| Stoichiometry | >2.2 eq. Amine / 1.0 eq. 2,6-dichloropyridine | An excess of the amine is required to drive the reaction to completion.[1] |
| Base | Cs₂CO₃ or K₃PO₄ | Weaker bases can be effective, potentially requiring higher temperatures.[2] |
| Solvent | Toluene or Dioxane | Standard solvents for Buchwald-Hartwig aminations.[2] |
| Temperature | 110 °C or higher | May require more forcing conditions than mono-amination.[1] |
Experimental Protocols
Protocol 1: General Procedure for Mono-amination of 2,6-Dichloropyridine
Materials:
-
2,6-Dichloropyridine (1.2 equivalents)
-
Amine (1.0 equivalent)
-
Palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk tube or glovebox)
Procedure:
-
In an inert atmosphere glovebox, add the palladium pre-catalyst, NaOtBu, and 2,6-dichloropyridine to a dry reaction vessel equipped with a stir bar.
-
Add anhydrous, degassed toluene to the vessel, followed by the amine.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture with vigorous stirring at 100 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Di-amination of 2,6-Dichloropyridine
Materials:
-
2,6-Dichloropyridine (1.0 equivalent)
-
Amine (2.5 equivalents)
-
Palladium source (e.g., Pd(OAc)₂, 2-4 mol%)
-
Bulky biarylphosphine ligand (e.g., RuPhos, 4-8 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Anhydrous, degassed dioxane
-
Anhydrous, deoxygenated reaction vessel
Procedure:
-
In an inert atmosphere glovebox, add the palladium source, ligand, Cs₂CO₃, and 2,6-dichloropyridine to a dry reaction vessel with a stir bar.
-
Add anhydrous, degassed dioxane, followed by the amine.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at 110 °C.
-
Monitor the reaction until completion.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
References
Technical Support Center: Sequential Cross-Coupling of Dihalopyridines
Welcome to the technical support center for sequential cross-coupling reactions of dihalopyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these powerful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the sequential cross-coupling of dihalopyridines?
A1: The primary challenge is achieving high regioselectivity. For many dihalopyridines, the halide position adjacent to the ring nitrogen (α-position, e.g., C2 or C6) is inherently more reactive towards palladium-catalyzed cross-coupling reactions.[1][2] This is due to the electronic properties of the pyridine ring, where the carbon alpha to the nitrogen is more electron-deficient and the C-X bond is weaker.[1] Consequently, the first coupling reaction preferentially occurs at this site. A significant challenge lies in reversing this inherent reactivity to functionalize the less reactive positions (e.g., C4) first.
Q2: How can I control the regioselectivity of the first coupling reaction?
A2: Controlling regioselectivity can be achieved through several strategies:
-
Ligand Selection: The use of sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can favor coupling at less reactive positions.[1][3] For instance, very sterically hindered NHC ligands have been shown to promote C4-selective coupling of 2,4-dichloropyridines.[3]
-
Catalyst Speciation: The nature of the active palladium catalyst can influence the site of reaction. For example, with 2,4-dibromopyridine, conventional C2-selectivity is observed with higher phosphine to palladium ratios, while lower ratios can favor atypical C4-selectivity.[1]
-
Mixed Halides: Employing dihalopyridines with different halogens (e.g., 2-chloro-5-bromopyridine) allows for exploiting the inherent reactivity difference of the carbon-halogen bonds (I > Br > Cl).[4][5] The first coupling will preferentially occur at the more reactive C-Br bond.
Q3: My Suzuki-Miyaura coupling reaction with a dichloropyridine is not working or gives very low yield. What are the likely causes?
A3: Low or no yield in Suzuki-Miyaura couplings of dichloropyridines is a common issue, primarily due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle challenging.[6] Key areas to troubleshoot include:
-
Catalyst and Ligand Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough.[6] Switching to a more active system with bulky, electron-rich ligands like SPhos or XPhos is often necessary.[6][7]
-
Insufficient Reaction Temperature: Higher temperatures (80-120 °C) are typically required to overcome the activation barrier for C-Cl bond cleavage.[4][6]
-
Ineffective Base: The choice of base is crucial for activating the boronic acid.[7] Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for these challenging couplings.[7]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[6] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere.[6]
Q4: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[7] To minimize this:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously deoxygenated.[6][7]
-
Use a Pd(0) Source: Employing a Pd(0) precatalyst like Pd₂(dba)₃ can be beneficial.[8]
-
Optimize Reaction Conditions: Lowering the reaction temperature or using a different base might reduce the rate of homocoupling.[7]
Q5: What are the key considerations for a successful sequential Buchwald-Hartwig amination of a dihalopyridine?
A5: Key considerations include:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[8] Using bulky ligands can help mitigate this issue.[7]
-
Side Reactions: A potential side reaction is β-hydride elimination from the palladium-amido complex, leading to hydrodehalogenation of the pyridine and formation of an imine.[9]
-
Reactivity of Halides: When using dihalopyridines with different halogens, the amination will typically occur at the more reactive halide first (I > Br > Cl).[10] For dihalopyridines with the same halogen, the position alpha to the nitrogen is generally more reactive.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion in the First Cross-Coupling Step (Suzuki-Miyaura with Dichloropyridine)
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst System | Switch to a more active palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Pd(OAc)₂, SPhos).[4][11] |
| Insufficient Temperature | Increase the reaction temperature, typically in the range of 80-120 °C.[4] |
| Ineffective Base | Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) and that all solvents are thoroughly degassed.[6] |
| Poor Solubility | Choose a solvent system that ensures all reactants are soluble at the reaction temperature. For Suzuki couplings, solvent mixtures like dioxane/water are common.[4] |
Issue 2: Poor Regioselectivity in the First Coupling Step
| Potential Cause | Troubleshooting Step |
| Inherent Substrate Reactivity | If the desired regioselectivity is contrary to the inherent reactivity (e.g., C4 coupling of a 2,4-dihalopyridine), a change in strategy is needed. |
| Inappropriate Ligand | Screen a variety of ligands. For unconventional selectivity, very bulky ligands may be required.[1][3] |
| Uncontrolled Catalyst Speciation | Vary the ligand-to-palladium ratio. Lower ratios may favor the formation of different active species that can alter selectivity.[1] |
| Reaction Conditions | Optimize the solvent and base, as these can also influence regioselectivity.[3] |
Issue 3: Di-substitution Instead of Mono-substitution in the First Coupling
| Potential Cause | Troubleshooting Step |
| High Reactivity of Mono-coupled Product | Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Excess Coupling Partner | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophilic coupling partner. |
| High Catalyst Loading | Reduce the catalyst loading. |
Quantitative Data Summary
The following table summarizes representative conditions for the selective mono-arylation of 2,5-dichloropyridine via Suzuki-Miyaura coupling.
| Position of Arylation | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| C2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Varies | [11] |
| C5 | Pd₂(dba)₃ (1) | None | Na₂CO₃ | Acetonitrile | 80 | 45-60 | [11] |
Note: Yields are highly dependent on the specific arylboronic acid used.
Experimental Protocols
Protocol: C2-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
This protocol is optimized for the preferential arylation at the C2 position of 2,5-dichloropyridine.[11]
Materials:
-
2,5-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[11]
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[11]
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[11]
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[11]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-5-chloropyridine.
Visualizations
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Substituted Pyridines from Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying substituted pyridines from common cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of substituted pyridines.
Issue 1: Low Recovery of the Desired Pyridine Derivative
Q: After performing the purification, the yield of my substituted pyridine is significantly lower than expected. What are the potential causes and how can I improve the recovery?
A: Low recovery can stem from several factors, from incomplete reaction to product loss during workup and purification. Here’s a systematic approach to troubleshoot this issue:
-
Ensure Complete Reaction: Before starting the purification, confirm that the cross-coupling reaction has gone to completion. Incomplete conversion is a primary reason for low yields.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider optimizing reaction conditions such as temperature, reaction time, or catalyst loading.[2]
-
-
Inefficient Extraction: The basic nature of the pyridine ring can lead to poor partitioning between aqueous and organic layers during liquid-liquid extraction if the pH is not optimal.
-
Solution: During aqueous workup, ensure the aqueous layer is basic (pH > 8) to keep the pyridine in its freebase form, which is more soluble in organic solvents. If your compound is stable, a dilute acid wash (e.g., 1M HCl) can be used to extract the pyridine into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]
-
-
Product Adsorption on Silica Gel: Pyridines, being basic, can strongly adsorb to the acidic silica gel during column chromatography, leading to tailing and poor recovery.[3]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3] Alternatively, use a different stationary phase like alumina.
-
-
Product Loss During Recrystallization: Choosing an inappropriate solvent system for recrystallization can lead to either no crystallization or significant loss of the product in the mother liquor.
-
Solution: Perform small-scale solvent screening to find an optimal solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Issue 2: Persistent Impurities in the Final Product
Q: I am struggling to remove specific impurities from my substituted pyridine. What are the common impurities and how can I effectively remove them?
A: Common impurities in cross-coupling reactions include residual metal catalysts, unreacted starting materials, and byproducts from side reactions like homocoupling.
-
Residual Palladium Catalyst: Palladium residues are a common issue in Suzuki and Buchwald-Hartwig reactions.[4]
-
Solution:
-
Scavenging Resins: Use commercially available palladium scavenging resins after the initial purification.[4]
-
Filtration: Passing the reaction mixture through a pad of Celite can help remove some of the precipitated palladium black.[2]
-
Activated Carbon: Treatment with activated carbon can also be effective in adsorbing residual palladium.
-
-
-
Organotin Impurities (from Stille Coupling): Tributyltin or trimethyltin halides and oxides are common and toxic impurities from Stille couplings.[5]
-
Solution:
-
Aqueous KF Wash: Wash the reaction mixture with an aqueous solution of potassium fluoride (KF). This reacts with the organotin byproducts to form insoluble and easily filterable trialkyltin fluoride.[3][6]
-
DBU/Iodine Treatment: Dilute the concentrated reaction mixture with ether, add a slight excess of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), followed by an ether solution of iodine until the iodine color persists. The resulting tin iodide can be removed by silica gel chromatography.[6]
-
-
-
Homocoupling Byproducts: A common side reaction is the coupling of two molecules of the boronic acid (in Suzuki reactions) or the organostannane (in Stille reactions).[1]
-
Solution: These byproducts often have different polarity compared to the desired product and can usually be separated by column chromatography. Optimizing the reaction conditions, such as using a slight excess of the halide partner, can minimize their formation.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for column chromatography of a substituted pyridine?
A1: The choice of solvent system depends on the polarity of your compound. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[7]
-
Methodology: First, determine the optimal solvent ratio using TLC. An ideal solvent system will give your product an Rf value of 0.2-0.4.[7] If you observe streaking or tailing on the TLC plate, add a small amount of triethylamine (0.1-1%) to the eluent to improve the separation.[3]
Q2: My pyridine derivative is a solid. What is the best way to purify it?
A2: Recrystallization is often the most effective method for purifying solid compounds to a high degree of purity. The key is to find a suitable solvent or solvent system.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Collect the crystals by filtration and wash them with a small amount of cold solvent.
Q3: How can I remove residual pyridine used as a solvent or base in the reaction?
A3: Pyridine can be removed by several methods:
-
Azeotropic Distillation: Co-evaporate the reaction mixture with toluene or heptane under reduced pressure. This forms a lower-boiling azeotrope with pyridine, facilitating its removal.[8]
-
Acid Wash: If your product is not acid-sensitive, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 10% aqueous citric acid) to convert pyridine into its water-soluble pyridinium salt.[8]
-
Copper Sulfate Wash: For acid-sensitive compounds, washing with a saturated aqueous solution of copper(II) sulfate is effective. Pyridine forms a complex with copper sulfate that is soluble in the aqueous layer.[8]
Q4: What are the best practices to avoid catalyst poisoning in Buchwald-Hartwig amination of bromopyridines?
A4: The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst and inhibit its activity.[2]
-
Ligand Selection: Use sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can shield the palladium center and prevent coordination by the pyridine nitrogen.[2]
-
Reaction Conditions: Carefully select the base and solvent, as they can also influence catalyst activity and stability. Strong, non-coordinating bases like sodium tert-butoxide are often used.[9]
Data Presentation
The following tables summarize quantitative data for common purification techniques.
Table 1: Column Chromatography of Substituted Pyridines
| Product | Cross-Coupling Reaction | Eluent System (v/v) | Yield (%) | Purity (%) | Reference |
| 2-Arylpyridines | Suzuki-Miyaura | Dioxane/Water (4:1) | 5-89 | >95 (by NMR) | [10] |
| Multi-substituted Pyridines | From Ylidenemalononitriles | Ethyl Acetate/Hexanes (gradient 0:100 to 20:80) | 85-97 | >98 (by NMR) | [7] |
| 3,5-Dichloro-2-arylpyridines | Suzuki-Miyaura | Not specified | High | >95 | [11] |
| 2-Aminopyridine Derivatives | Buchwald-Hartwig | Not specified | - | - | [12] |
Table 2: Recrystallization of Substituted Pyridines
| Product | Recrystallization Solvent | Crude Yield (%) | Purified Yield (%) | Reference |
| Substituted Pyridine | Methanol/Water | 78.3 | - | [13] |
| 2,6-Diaminopyridine Derivative | Not specified | - | - | [14] |
Table 3: Catalyst and Impurity Removal
| Impurity | Removal Method | Initial Level | Final Level | Reference |
| Palladium | Column Chromatography + Scavenging Resin | >1000 ppm | <50 ppm | [4] |
| Organotin (from Stille) | Aqueous KF wash | - | - | [3] |
| Organotin (from Stille) | DBU/Iodine followed by chromatography | - | <30 ppm | [6] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel.
-
Elution: Add the eluent mixture to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Removal of Organotin Impurities using Aqueous KF
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and wash it two to three times with a 1M aqueous solution of potassium fluoride. Shake the funnel for about a minute during each wash.
-
Filtration (if necessary): A solid precipitate of tributyltin fluoride may form at the interface. If so, filter the entire mixture through a pad of Celite.
-
Final Wash and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
Visualizations
Caption: A general workflow for the purification of substituted pyridines.
Caption: A troubleshooting guide for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 9. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling with 2,6-Dichloro-3-iodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-3-iodopyridine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for the halogens on this compound in palladium-catalyzed cross-coupling reactions?
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Therefore, the iodine at the C-3 position of this compound is the most reactive and will preferentially undergo coupling under milder conditions, leaving the two chlorine atoms at the C-2 and C-6 positions available for subsequent transformations.[1][2] This inherent difference in reactivity is the key to achieving regioselective cross-coupling.[2]
Q2: How can I achieve selective mono-functionalization at the C-3 (iodo) position?
To achieve selective mono-functionalization at the most reactive C-3 iodo position, you should:
-
Use mild reaction conditions: Lower temperatures and shorter reaction times will favor the reaction at the more labile C-I bond.[1]
-
Select an appropriate catalyst system: Standard palladium catalysts are often sufficient for selective coupling at the iodo position.[1]
-
Control stoichiometry: Use a stoichiometric amount (typically 1.0–1.2 equivalents) of your coupling partner.[1]
Q3: Is it possible to achieve selective coupling at the C-2 or C-6 (chloro) positions?
While the C-3 iodo position is intrinsically more reactive, functionalization at the C-2 and C-6 chloro positions is possible. This is typically achieved after the C-3 position has been functionalized by using more forcing conditions, such as higher temperatures, longer reaction times, and more active catalyst systems.[1][3] The two chloro-substituents also offer the potential for di-functionalization.
Q4: Which cross-coupling reaction is best suited for my desired transformation?
The choice of reaction depends on the desired substituent to be introduced:[1]
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[4]
-
Sonogashira Coupling: Used for coupling with terminal alkynes to form carbon-carbon bonds.[5]
-
Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with a wide range of primary and secondary amines.[6]
-
Heck Reaction: Suitable for the reaction of the iodopyridine with an alkene to form a substituted alkene.[7]
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst/Ligand | The strong C-Cl bond requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient for coupling at the chloro positions.[8] Recommendation: Switch to a more active catalytic system. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling heteroaryl chlorides.[8][9] |
| Ineffective Base | The base is crucial for activating the boronic acid.[4] Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[8] |
| Inappropriate Solvent | The solvent must dissolve the reactants and facilitate the catalytic cycle. Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[8] |
| Reagent Degradation | Boronic acids, bases, and catalysts can degrade over time.[10] Recommendation: Verify the integrity of all starting materials and reagents.[10] |
| Presence of Oxygen | Oxygen can deactivate palladium catalysts.[10] Recommendation: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[11] |
Issue 2: Significant Side Product Formation
Common Side Products and Mitigation Strategies:
| Side Product | Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | This is the self-coupling of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species.[11] | Ensure the reaction is thoroughly degassed and use a Pd(0) source or an efficient precatalyst system.[9] |
| Protodehalogenation | This is the replacement of a halogen atom with hydrogen. It can be competitive if the transmetalation step is slow.[10] | Use a stronger base or a different solvent system to accelerate the desired catalytic cycle.[10] |
Catalyst and Condition Selection Tables
Suzuki-Miyaura Coupling
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[2] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Effective for a broad range of boronic acids.[2] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 80-100 | Variable | A standard catalyst, may require optimization.[1] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 80-100 | High | Effective for challenging chloro-pyridines.[11] |
Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Notes |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | Standard conditions for reactive halides.[3] |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | Dioxane | 100 | More forcing conditions for less reactive halides.[3] |
Buchwald-Hartwig Amination
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Notes |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | Good for a range of amines.[2] |
| Pd₂(dba)₃ (1-2) | BINAP (2-4) | NaOtBu | Toluene | 100 | Strong base, suitable for less reactive amines.[1] |
Experimental Protocols
General Procedure for Selective Suzuki-Miyaura Coupling at the C-3 Position
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., DMF) via syringe.[2]
-
Heat the mixture to the specified temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).[2]
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).[2]
-
Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.[2]
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 16 hours). Monitor progress by TLC or LC-MS.[2]
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.[2]
-
Concentrate the filtrate and purify the residue by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂), ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃) to a Schlenk tube.[2]
-
Add the this compound and the amine.[2]
-
Add the degassed solvent (e.g., toluene).[2]
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[2]
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.[2]
-
Dilute with a suitable organic solvent and filter through celite.[2]
-
Concentrate the filtrate and purify the crude product via column chromatography.[2]
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Conversion in 2,6-Dichloropyridine Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low conversion rates, encountered in reactions involving 2,6-dichloropyridine.
Troubleshooting Guides
This section uses a question-and-answer format to address specific issues encountered during common synthetic transformations of 2,6-dichloropyridine.
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura reaction with 2,6-dichloropyridine and an arylboronic acid, but I'm observing a low yield and significant amounts of unreacted starting material. How can I improve the conversion?
Answer: Low conversion in Suzuki-Miyaura couplings with 2,6-dichloropyridine is a frequent challenge.[1] This often stems from the high stability of the C-Cl bond compared to C-Br or C-I bonds and potential inhibition of the palladium catalyst by the pyridine nitrogen.[1][2] A systematic approach to optimization is recommended.
Troubleshooting Steps:
-
Evaluate the Catalyst System: The oxidative addition step is often the rate-limiting factor.[3] Standard catalysts may not be active enough for this deactivated substrate.
-
Assess the Base: The choice and solubility of the base are critical for an efficient transmetalation step.
-
Increase Reaction Temperature: Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.
-
Mitigate Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
-
Recommendation: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Alternatively, using a more sterically hindered ligand can prevent the pyridine nitrogen from strongly coordinating with the catalyst.[1]
-
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: Poor Selectivity in Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on 2,6-dichloropyridine. How can I control the reaction to favor mono-amination over di-amination?
Answer: Achieving high selectivity in the Buchwald-Hartwig amination of 2,6-dichloropyridine requires careful control over reaction parameters, especially stoichiometry.[1][6] The electron-deficient nature of the pyridine ring facilitates the first amination, but the introduction of an electron-donating amine group deactivates the ring, making the second substitution more challenging.[7]
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical factor for selectivity.
-
For Mono-amination: Use a slight excess of 2,6-dichloropyridine relative to the amine (e.g., 1.2 equivalents of the dichloride to 1.0 equivalent of the amine).[1] This ensures the amine is the limiting reagent and is consumed before significant di-substitution occurs.
-
For Di-amination: Use an excess of the amine (e.g., >2.2 equivalents) and a higher catalyst loading to drive the reaction to completion.[1]
-
-
Select the Right Catalyst System: While less critical than stoichiometry for selectivity, an appropriate catalyst ensures good conversion for the desired product.
-
Optimize Base and Temperature:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
preventing hydrodehalogenation in reactions with dichloropyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hydrodehalogenation in cross-coupling reactions involving dichloropyridines.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in dichloropyridine reactions?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where a carbon-halogen (C-Cl) bond is replaced by a carbon-hydrogen (C-H) bond.[1] This process is particularly problematic when working with dichloropyridines, as the goal is often to selectively functionalize one chloro position while leaving the other for subsequent transformations. The undesired removal of a chlorine atom leads to a lower yield of the desired product and the formation of a monochlorinated byproduct, which can complicate purification and prevent further synthetic steps.
Q2: What are the primary sources of the hydride (H⁻) that causes hydrodehalogenation?
The hydride species responsible for hydrodehalogenation can originate from several sources within the reaction mixture:
-
Solvents: Protic solvents, especially alcohols like ethanol or isopropanol, are common hydride donors.[1][2]
-
Reagents: Amines or other reagents containing α-hydrogens can undergo β-hydride elimination after coordinating to the metal center.[3][4]
-
Bases: Certain bases or their byproducts can act as hydride sources.
-
Water: The presence of water, even in trace amounts, can contribute to hydrodehalogenation pathways.[5]
Q3: How does the choice of catalyst and ligand influence the extent of hydrodehalogenation?
The catalyst system is critical. The ligand's properties, in particular, play a major role in steering the reaction toward the desired cross-coupling product.
-
Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) like IPr are highly effective at preventing hydrodehalogenation.[6][7] These ligands promote the final, desired reductive elimination step of the catalytic cycle, making it faster than the competing hydrodehalogenation pathway.[4][8]
-
Catalyst Precursor: Using well-defined Pd(II) precatalysts can ensure a more controlled and efficient generation of the active Pd(0) catalyst, which can minimize side reactions.[8][9]
Q4: Can the base selection help minimize this side reaction?
Yes, the choice of base is crucial. While a base is necessary for the cross-coupling reaction to proceed, its strength and properties can influence the formation of byproducts.
-
Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes accelerate hydrodehalogenation.[3][7]
-
Weaker Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote the side reaction.[6][10] However, the optimal base is system-dependent and may require screening.
Troubleshooting Guide: Low Yield and Hydrodehalogenation
This guide addresses the common problem of observing significant hydrodehalogenation at the expense of the desired cross-coupled product.
Problem: My reaction shows low conversion of the dichloropyridine starting material, and the main byproduct is the mono-chlorinated pyridine.
Logical Troubleshooting Workflow
Caption: General troubleshooting workflow for hydrodehalogenation.
Catalytic Cycle and Competing Pathway
Understanding the catalytic cycle is key to troubleshooting. Hydrodehalogenation is a competing pathway that intercepts a key intermediate.
Caption: The desired catalytic cycle vs. the competing hydrodehalogenation pathway.
Data on Reaction Condition Optimization
The selection of reaction components is critical. The following tables summarize conditions found to be effective in minimizing hydrodehalogenation for specific cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with Alkyl Boronic Esters[4]
Goal: Exhaustive Di-alkylation
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of 2,6-diheptylpyridine (%) |
| Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOtBu | Dioxane/H₂O (4:1) | 100 | 94 |
| Pd(OAc)₂ (1) | P(tBu)₃ (3) | LiOtBu | Dioxane/H₂O (4:1) | 100 | 54 |
| Pd(OAc)₂ (1) | SPhos (3) | LiOtBu | Dioxane/H₂O (4:1) | 100 | 18 |
This data highlights the critical role of a sterically hindered, electron-rich phosphine ligand (Ad₂PⁿBu) for achieving high yields in this challenging transformation.
Table 2: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine[6]
Goal: Selective C4-Arylation
| Catalyst (mol%) | Base | Solvent | Temp (°C) | C4:C2 Product Ratio |
| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) (3) | K₂CO₃ | THF | RT | 1:10 |
| (η³-1-tBu-indenyl)Pd(IPr)(Cl) (3) | K₂CO₃ | THF | RT | >20:1 |
| Pd(PEPPSI)(IPr) (3) | K₂CO₃ | Dioxane | 60 | 10.4:1 |
| Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane | 60 | 1:1.6 |
This table demonstrates that N-heterocyclic carbene (NHC) ligands, particularly IPr, are highly effective at directing the coupling to the C4 position and providing high selectivity, avoiding reaction at the more conventional C2 position.
Key Experimental Protocols
Below are representative protocols for performing cross-coupling reactions on dichloropyridines with measures to suppress hydrodehalogenation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures optimized for challenging aryl chlorides.[4][11]
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the dichloropyridine (1.0 equiv), boronic acid or ester (1.1-1.2 equiv for mono-coupling, 2.3 equiv for di-coupling), and the base (e.g., K₃PO₄ or LiOtBu, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., Ad₂PⁿBu or SPhos, 1.5-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Ensure the solvent has been sparged with argon or nitrogen for at least 30 minutes.[12]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol incorporates best practices to avoid hydrodehalogenation, a known side reaction in aminations.[3][13]
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos or BINAP, 1.2-2.5 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the dichloropyridine (1.0 equiv) and the amine (1.1 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture under an inert atmosphere at the specified temperature (typically 80-110 °C) until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude material by column chromatography.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 2,6-Dichloro-3-Iodopyridine and 2,6-Dibromo-3-Iodopyridine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the plethora of available building blocks, 2,6-dihalo-3-iodopyridines offer a versatile platform for sequential and site-selective cross-coupling reactions. This guide provides an objective comparison of the reactivity of two key analogues: 2,6-dichloro-3-iodopyridine and 2,6-dibromo-3-iodopyridine. The discussion is supported by established principles of chemical reactivity and data from analogous systems to inform rational synthetic design and optimization.
Executive Summary
The reactivity of both this compound and 2,6-dibromo-3-iodopyridine is dominated by the highly labile carbon-iodine bond at the C-3 position. In typical palladium-catalyzed cross-coupling reactions and metal-halogen exchange, the C-I bond will preferentially react, allowing for selective functionalization at this site. The primary difference in reactivity between the two molecules manifests in the subsequent functionalization of the C-2 and C-6 positions. The carbon-bromine bonds in 2,6-dibromo-3-iodopyridine are significantly more reactive than the carbon-chlorine bonds in this compound in palladium-catalyzed processes. This allows for milder reaction conditions for the second and third coupling steps for the dibromo analogue, but also presents a greater challenge in achieving selectivity between the C-3 iodine and the C-2/C-6 bromine atoms. Conversely, the lower reactivity of the C-Cl bonds provides a wider window for selective C-I bond functionalization but necessitates more forcing conditions for subsequent couplings.
Reactivity Principles: The Carbon-Halogen Bond
The reactivity of aryl halides in many synthetically important reactions is inversely proportional to the carbon-halogen (C-X) bond dissociation energy (BDE). The established trend for BDE is C-Cl > C-Br > C-I.[1] This fundamental principle governs the reactivity in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions, as well as the propensity for metal-halogen exchange.[1]
Comparative Performance in Key Cross-Coupling Reactions
The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for a sequential cross-coupling strategy.[2][3] The more reactive C-I bond is typically addressed first, followed by the functionalization of the C-Br or C-Cl positions.[2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For both this compound and 2,6-dibromo-3-iodopyridine, the initial Suzuki coupling will overwhelmingly occur at the C-3 position. The key distinction lies in the conditions required for subsequent couplings at the C-2 and C-6 positions.
| Substrate | Position | Relative Reactivity | Typical Conditions for Second Coupling |
| This compound | C-2/C-6 (C-Cl) | Lower | Harsher conditions: higher temperatures, more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands).[2] |
| 2,6-Dibromo-3-iodopyridine | C-2/C-6 (C-Br) | Higher | Milder conditions compared to C-Cl activation. |
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at the C-3 Position
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 3-iodopyridine substrate (1.0 equiv.), the corresponding boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[3]
-
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water).[3]
-
Reaction Execution: Stir the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS until the starting iodide is consumed.[4]
-
Work-up and Purification: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C-C bonds between sp² carbons and terminal alkynes. Similar to the Suzuki coupling, the initial reaction will selectively occur at the C-3 iodo position for both substrates.
| Substrate | Position | Relative Reactivity | Notes on Subsequent Couplings |
| This compound | C-2/C-6 (C-Cl) | Lower | Requires more forcing conditions, potentially leading to side reactions if the initial product is temperature-sensitive. |
| 2,6-Dibromo-3-iodopyridine | C-2/C-6 (C-Br) | Higher | Subsequent couplings are more facile, but selectivity between the C-3 iodo and C-2/C-6 bromo positions might require careful optimization of reaction conditions. |
Experimental Protocol: General Procedure for Selective Sonogashira Coupling at the C-3 Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-iodopyridine substrate (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[5]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.). Stir the mixture and then add the terminal alkyne (1.1-1.5 equiv.).[5]
-
Reaction Execution: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. While the primary reactivity at the C-3 iodo position is expected, this reaction is often employed to functionalize the less reactive C-Cl or C-Br bonds in a sequential manner after an initial C-C coupling at C-3. Here, the difference in reactivity between the C-Cl and C-Br bonds is particularly pronounced.
| Substrate (after C-3 functionalization) | Position | Relative Reactivity | Typical Catalyst Systems |
| 2,6-Dichloro-3-arylpyridine | C-2/C-6 (C-Cl) | Lower | Often requires highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| 2,6-Dibromo-3-arylpyridine | C-2/C-6 (C-Br) | Higher | Can often be achieved with a broader range of palladium catalysts and under milder conditions. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, pre-mix the palladium precursor and the ligand in the reaction solvent and stir for 10-15 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add the halo-pyridine substrate (1.0 equiv.), the amine (1.1-1.5 equiv.), and a base (e.g., NaOt-Bu or Cs₂CO₃).
-
Reagent Addition: Add the solvent, followed by the pre-formed catalyst solution (or add the catalyst and ligand directly).
-
Reaction Execution: Heat the reaction mixture to the specified temperature with vigorous stirring and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the crude product by column chromatography.
Metal-Halogen Exchange
Metal-halogen exchange, most commonly lithium-halogen exchange, is a powerful method for the formation of organometallic reagents. The rate of exchange follows the trend I > Br > Cl.[6] For both this compound and 2,6-dibromo-3-iodopyridine, the exchange will occur selectively at the C-3 iodo position, especially at low temperatures (e.g., -78 °C) with organolithium reagents like n-butyllithium.[6][7] The resulting 3-lithiated pyridine can then be trapped with various electrophiles.
Conclusion
The choice between this compound and 2,6-dibromo-3-iodopyridine depends on the desired synthetic strategy.
-
This compound is the preferred substrate when a large reactivity difference between the first and subsequent coupling steps is desired. The robust C-Cl bonds allow for a wide range of transformations at the C-3 position without interfering with the C-2 and C-6 positions. However, the subsequent functionalization of the chloro-substituents will require more forcing conditions.
-
2,6-Dibromo-3-iodopyridine offers the advantage of higher reactivity at the C-2 and C-6 positions, allowing for milder conditions in the later stages of a synthetic sequence. This can be beneficial for sensitive substrates. However, the smaller reactivity gap between the C-I and C-Br bonds may require more careful optimization to ensure selectivity in the initial C-3 functionalization.
Ultimately, a thorough understanding of the principles of halogen reactivity, coupled with careful selection of catalysts and reaction conditions, will enable researchers, scientists, and drug development professionals to effectively utilize these versatile building blocks in the synthesis of complex and novel pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Suzuki Coupling: A Comparative Guide to Dichloropyridines and Dibromopyridines
For researchers, scientists, and drug development professionals, the choice between dichloropyridine and dibromopyridine isomers as substrates in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed protocols.
The fundamental difference in reactivity between dichloropyridines and dibromopyridines in Suzuki couplings stems from the inherent disparity in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. Consequently, the oxidative addition of the palladium catalyst to the C-Br bond, a rate-determining step in the catalytic cycle, is generally more facile. This translates to milder reaction conditions, lower catalyst loadings, and often shorter reaction times for dibromopyridine substrates. Conversely, while dichloropyridines are typically less reactive, they are often more cost-effective, making them an attractive option when reaction conditions can be optimized.
Quantitative Comparison of Reaction Parameters
The following tables summarize quantitative data from various studies, highlighting the differences in reaction conditions and yields for the Suzuki coupling of dichloropyridines and dibromopyridines with arylboronic acids.
Table 1: Mono-arylation of 2,6-Dihalopyridines
| Feature | 2,6-Dichloropyridine | 2,6-Dibromopyridine |
| Relative Reactivity | Lower | Higher |
| Typical Reaction Temp. | 80-120 °C[1] | Room Temperature to 100 °C[2][3] |
| Catalyst Loading | Typically higher (e.g., 2 mol% Pd(OAc)₂)[4] | Can be lower (e.g., <1 mol% for some catalysts)[5] |
| Reported Yield (Example) | Good yields achievable with robust catalytic systems.[1] | High yields, often >99% reported.[3] |
Table 2: Di-arylation of 2,6-Dihalopyridines
| Feature | 2,6-Dichloropyridine | 2,6-Dibromopyridine |
| Reaction Conditions | More forcing conditions often required.[1] | Generally milder conditions.[3] |
| Catalyst System Example | Pd(OAc)₂ / SPhos[4] | PEPPSI-Pd-NHC complexes[3] |
| Solvent System Example | Toluene/water[4] | DMF/H₂O[3] |
| Base Example | K₃PO₄[4] | K₂CO₃[3] |
| Reported Yield (Example) | 94% (with specific alkyl boronic ester)[6] | >99% (with phenylboronic acid)[3] |
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura coupling reactions involving a dichloropyridine and a dibromopyridine substrate.
Protocol 1: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with an Arylboronic Acid[4]
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and water (e.g., 10:1 v/v)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dichloropyridine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst premix to the Schlenk flask, followed by the toluene and water solvent system.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2,6-Dibromopyridine with a Pyridylboronic Acid[3]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Pyridylboronic acid or ester (2.2-2.4 equiv)
-
Palladium catalyst (e.g., PEPPSI-Pd-NHC complex, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF/H₂O)
-
Dry Schlenk flask or microwave reactor tube
Procedure:
-
To a dry Schlenk flask or microwave reactor tube, add 2,6-dibromopyridine, the desired pyridylboronic acid or ester, the palladium catalyst, and the base.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 100-120 °C) for the required time (typically 1-24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process: Reaction Mechanism and Workflow
To further elucidate the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
References
A Comparative Guide to Alternative Synthetic Routes for 2,3,6-Trisubstituted Pyridines
For researchers and professionals in drug development, the synthesis of polysubstituted pyridines is a cornerstone of modern medicinal chemistry. While highly functionalized starting materials like 2,6-dichloro-3-iodopyridine offer a direct route for sequential derivatization, alternative strategies involving de novo ring construction or C-H functionalization present compelling advantages in terms of flexibility, cost, and access to diverse chemical space. This guide provides an objective comparison of these alternative approaches, supported by representative experimental data and detailed protocols.
The synthetic utility of a reagent like this compound lies in the differential reactivity of its halogen substituents, allowing for sequential cross-coupling reactions. An alternative approach is not necessarily a different starting reagent with the same substitution pattern, but rather a different overall synthetic strategy to arrive at a similarly substituted pyridine core. The primary alternative strategies are:
-
De Novo Synthesis via Cycloaddition Reactions: Constructing the pyridine ring from acyclic precursors.
-
Sequential C-H Functionalization: Introducing substituents onto a simpler, pre-formed pyridine ring.
This guide will compare these two fundamental approaches against the baseline of using a pre-functionalized pyridine.
Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy depends on factors such as the desired substitution pattern, availability of starting materials, and tolerance to reaction conditions. The following table summarizes the key performance indicators for each approach.
| Metric | De Novo Cycloaddition Synthesis | Sequential C-H Functionalization |
| Overall Strategy | Builds the pyridine ring from acyclic precursors in one or a few steps. | Starts with a simple pyridine and adds substituents sequentially. |
| Typical Yields | 40-95% | 50-85% per step |
| Number of Steps | 1-3 steps | 2-3 steps for trisubstitution |
| Regioselectivity | High, determined by the choice of precursors. | Can be challenging; often requires directing groups or specific catalysts. |
| Substrate Scope | Broad, with many available building blocks. | Can be limited by the electronics of the pyridine ring. |
| Starting Material Cost | Generally low (e.g., enamines, alkynes, aldehydes). | Can be moderate to high depending on the starting pyridine. |
Strategy 1: De Novo Synthesis via [2+2+2] Cycloaddition
Transition metal-catalyzed [2+2+2] cycloaddition reactions offer a powerful and convergent method for constructing highly substituted pyridines from simple alkynes and nitriles.[1] This approach allows for the rapid assembly of complex pyridine cores with excellent control over the substitution pattern.
A representative reaction involves the cobalt-catalyzed cycloaddition of a di-yne with a nitrile. The substituents on the final pyridine ring are determined by the R-groups on the alkyne and nitrile precursors.
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition
Reaction: Synthesis of a 2,3,6-trisubstituted pyridine from a 1,6-heptadiyne derivative and acetonitrile.
Materials:
-
1-Phenyl-1,6-heptadiyne (1.0 equiv)
-
Acetonitrile (serves as reactant and solvent)
-
CoBr₂ (5 mol%)
-
Zinc dust (20 mol%)
-
Zinc iodide (10 mol%)
Procedure:
-
To a sealed tube under an inert atmosphere, add CoBr₂ (5 mol%), zinc dust (20 mol%), and zinc iodide (10 mol%).
-
Add a solution of 1-phenyl-1,6-heptadiyne (1.0 equiv) in acetonitrile.
-
Heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of EDTA.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2,3,6-trisubstituted pyridine.
Expected Yield: 75-85%
Workflow Diagram
Caption: Workflow for de novo pyridine synthesis via [2+2+2] cycloaddition.
Strategy 2: Sequential C-H Functionalization
An alternative to building the pyridine ring from scratch is to start with a simpler, commercially available pyridine and introduce the desired substituents through sequential C-H functionalization.[2][3] This strategy has gained significant traction due to its atom economy and potential for late-stage modification of complex molecules. Transition metal catalysis is a key enabler for these transformations, allowing for regioselective activation of specific C-H bonds.[2][4]
For a 2,3,6-trisubstituted pyridine, a plausible route could involve:
-
C-2 arylation of a 3-substituted pyridine.
-
Subsequent C-6 functionalization.
Experimental Protocol: Palladium-Catalyzed C-2 Arylation of 3-Chloropyridine
Reaction: Synthesis of 2-Aryl-3-chloropyridine.
Materials:
-
3-Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1)
Procedure:
-
To a reaction vessel, add 3-chloropyridine (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/H₂O solvent mixture.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the 2-aryl-3-chloropyridine.
Expected Yield: 60-75%
The resulting 2-aryl-3-chloropyridine can then undergo a second cross-coupling reaction at the C-6 position, or the chloro-substituent can be further modified.
Signaling Pathway Diagram
Caption: Pathway for sequential C-H functionalization of a pyridine ring.
Conclusion
Both de novo synthesis and sequential C-H functionalization represent viable and powerful alternatives to the use of pre-functionalized reagents like this compound for the synthesis of 2,3,6-trisubstituted pyridines.
-
De novo cycloaddition methods are particularly advantageous for creating highly substituted pyridines in a single step with excellent regiocontrol, starting from simple and often inexpensive acyclic precursors.
-
Sequential C-H functionalization offers a modular approach that is well-suited for late-stage diversification and for building upon readily available pyridine starting materials.
The optimal strategy will depend on the specific target molecule, the desired diversity in a chemical library, and economic considerations. Researchers are encouraged to consider these alternatives to expand their synthetic toolbox and streamline the drug discovery process.
References
- 1. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
A Comparative Guide to the Synthesis of Kinase Inhibitors Utilizing 2,6-Dichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in the development of novel kinase inhibitors, with its versatile structure allowing for precise interactions within the ATP-binding pocket of various kinases. Among the myriad of starting materials, 2,6-dichloro-4-iodopyridine has emerged as a particularly valuable building block. Its unique trifunctional nature, characterized by a highly reactive iodine at the 4-position and less reactive chlorines at the 2- and 6-positions, enables a regioselective and sequential approach to the synthesis of complex 2,4,6-trisubstituted pyridines, a common core in many biologically active compounds.[1][2][3] This guide provides an objective comparison of synthetic routes utilizing 2,6-dichloro-4-iodopyridine against alternative strategies, supported by experimental data and detailed protocols.
The Strategic Advantage of 2,6-Dichloro-4-iodopyridine in Kinase Inhibitor Synthesis
The differential reactivity of the halogen substituents in 2,6-dichloro-4-iodopyridine is the lynchpin of its synthetic utility. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds. This allows for the selective introduction of a substituent at the C4 position, followed by subsequent modifications at the C2 and C6 positions under different reaction conditions.[1][3] This modular approach is highly advantageous for creating diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies.
Key cross-coupling reactions employed in the functionalization of 2,6-dichloro-4-iodopyridine include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids.[1][2][3]
-
Sonogashira Coupling: For the introduction of alkynyl groups.[1][2][3]
-
Buchwald-Hartwig Amination: For the installation of nitrogen-based substituents.[1][2]
The resulting 2,4,6-trisubstituted pyridine scaffold is a privileged structure in the design of inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and those in the PI3K/Akt/mTOR pathway.[2]
Comparative Analysis of Synthetic Routes
While 2,6-dichloro-4-iodopyridine offers a robust and flexible synthetic route, alternative starting materials and strategies also exist for the synthesis of substituted pyridine-based kinase inhibitors. A common alternative involves the use of other dihalopyridines, such as 2,6-difluoropyridines or 2,3-dichloropyridines.
For instance, 3-substituted-2,6-difluoropyridines can be utilized in tandem nucleophilic aromatic substitution (SNAr) reactions to generate 2,3,6-trisubstituted pyridines.[4][5] Similarly, 2,3-dichloropyridine derivatives can serve as precursors for 2,3,5-trisubstituted pyridine inhibitors through Suzuki cross-coupling or nucleophilic substitution reactions.[6]
The choice of starting material often depends on the desired substitution pattern of the final kinase inhibitor and the specific synthetic challenges. Below is a comparative summary of key performance indicators for different synthetic approaches.
Data Presentation: Comparison of Synthetic Methodologies
| Starting Material | Key Reactions | Typical Yields (%) | Key Advantages | Potential Limitations |
| 2,6-Dichloro-4-iodopyridine | Suzuki, Sonogashira, Buchwald-Hartwig | 80-95 (for C4 coupling) | High regioselectivity, modular synthesis, commercially available. | Multiple synthetic steps for full substitution. |
| 3-Substituted-2,6-difluoropyridines | Nucleophilic Aromatic Substitution (SNAr) | Moderate to Good | Facile synthesis of 2,3,6-trisubstituted pyridines. | May require synthesis of the starting material. |
| 2,3-Dichloropyridine Derivatives | Suzuki, Nucleophilic Substitution | Good to Excellent | Access to 2,3,5-trisubstituted pyridine core. | Regioselectivity can be a challenge. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using 2,6-Dichloro-4-iodopyridine
Materials:
-
2,6-Dichloro-4-iodopyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-iodopyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).[2]
-
Add the anhydrous solvent and degassed water.[2]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-aryl-2,6-dichloropyridine.
General Protocol for Sonogashira Coupling using 2,6-Dichloro-4-iodopyridine
Materials:
-
2,6-Dichloro-4-iodopyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-iodopyridine (1.0 eq), the palladium catalyst (2 mol%), and CuI (2 mol%).[2]
-
Add the anhydrous solvent followed by the terminal alkyne (1.2 eq).[2]
-
Add the amine base (3 eq).[2]
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.[2]
-
Monitor the reaction progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction mixture, dilute with diethyl ether, and filter through a pad of celite.[2]
-
Wash the filtrate with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-alkynyl-2,6-dichloropyridine.
Mandatory Visualization
Caption: Synthetic workflow for kinase inhibitor cores from 2,6-dichloro-4-iodopyridine.
Caption: Inhibition of a generic kinase signaling pathway by a pyridine-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. upcommons.upc.edu [upcommons.upc.edu]
A Comparative Guide to Cross-Coupling Reactions on Dihalopyridines for Synthetic and Medicinal Chemistry
For researchers, scientists, and drug development professionals, the selective functionalization of the pyridine scaffold is a critical task in the synthesis of novel therapeutics and functional materials. Dihalopyridines serve as versatile building blocks, offering two reactive sites for the introduction of molecular complexity. However, achieving predictable and high-yielding functionalization at a specific position requires a nuanced understanding of the available cross-coupling methodologies. This guide provides an objective comparison of the performance of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig—on various dihalopyridine isomers, supported by experimental data and detailed protocols.
The regioselectivity of cross-coupling reactions on dihalopyridines is predominantly governed by the electronic properties of the pyridine ring and the nature of the halogen. Generally, the carbon-halogen bond at the position alpha to the nitrogen (C2/C6) is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst, making it the conventional site of reactivity.[1][2] Consequently, achieving selective functionalization at the C3, C4, or C5 positions often requires specific catalytic systems or substrates.[3] The choice of catalyst, ligand, base, and solvent all play a crucial role in determining the outcome of the reaction, with bulky ligands often being employed to influence the regioselectivity.[4][5]
Comparative Performance Data
The following tables summarize the performance of various cross-coupling reactions on different dihalopyridine substrates, highlighting the catalyst system, reaction conditions, and the resulting yields and regioselectivity.
Table 1: Cross-Coupling Reactions on 2,4-Dihalopyridines
| Reaction Type | Dihalopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| Suzuki-Miyaura | 2,4-Dichloropyridine | Arylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | RT | - | - | ~10:1 | [3] |
| Suzuki-Miyaura | 2,4-Dichloropyridine | Arylboronic acid | Pd(PEPPSI)(IPr) | K₃PO₄ | Dioxane | 100 | - | - | up to 10.4:1 | [3] |
| Buchwald-Hartwig | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Toluene | MW | 0.5 | High | 20:1 to 50:1 (C2 selective) | [6] |
Table 2: Cross-Coupling Reactions on 2,5-Dihalopyridines
| Reaction Type | Dihalopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C5:C2) | Reference |
| Indium Coupling | 5-Bromo-2-chloropyrimidine | Tri(3-indolyl)indium | Pd(PPh₃)₄ | - | THF/Dioxane | 80 | 18 | Good | Selective at C5 | [7][8] |
Table 3: Cross-Coupling Reactions on 2,6-Dihalopyridines
| Reaction Type | Dihalopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |
| Buchwald-Hartwig | 2,6-Dihalopyridines | Aminothiophene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | - | - | - | - | Mono- and di-aminated | [2] |
Table 4: Cross-Coupling Reactions on 3,5-Dihalopyridines
| Reaction Type | Dihalopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Reference |
| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | Good | Mono-, di-, tri-, and tetra-alkynylated | [9] |
Experimental Protocols
The following are generalized yet detailed protocols for the four major cross-coupling reactions on dihalopyridines. Researchers should note that optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a dihalopyridine with a boronic acid.
Materials:
-
Dihalopyridine (1.0 mmol)
-
Aryl- or vinylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, 5 mL)
-
Degassed water (if using an aqueous base solution)
Procedure:
-
To an oven-dried Schlenk flask, add the dihalopyridine, boronic acid, base, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Sparge the resulting mixture with the inert gas for 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[10][11]
Protocol 2: Stille Coupling
This protocol provides a general method for the Stille coupling of a dihalopyridine with an organostannane.
Materials:
-
Dihalopyridine (1.0 mmol)
-
Organostannane (e.g., R-SnBu₃, 1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or THF, 5 mL)
-
Optional: Additive such as CuI or LiCl
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dihalopyridine and organostannane in the solvent.
-
Add the palladium catalyst (and additive, if used) to the solution.
-
Heat the reaction mixture to the desired temperature (often reflux) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
To remove the tin byproducts, wash the organic phase with an aqueous solution of KF or filter through a pad of silica gel.[12][13]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a dihalopyridine with a terminal alkyne.
Materials:
-
Dihalopyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2-3 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a Schlenk flask, add the dihalopyridine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.[14][15][16]
Protocol 4: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of a dihalopyridine.
Materials:
-
Dihalopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 1-2 mol% Pd)
-
Phosphine or NHC ligand (e.g., BINAP, XPhos, or SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the dihalopyridine and the amine, followed by the solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[17][18][19]
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these complex transformations, the following diagrams illustrate the catalytic cycles of the four cross-coupling reactions and a general workflow for a comparative study.
Catalytic Cycles
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[20]
Caption: Catalytic cycle for the Stille cross-coupling reaction.[21][22]
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.[14][16]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[4][5]
Experimental Workflow
Caption: General workflow for a comparative study of cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. Yoneda Labs [yonedalabs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Stille Coupling [organic-chemistry.org]
A Comparative Guide to the Efficiency of 2,6-Dihalo-4-iodopyridines in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the choice of building blocks is paramount. Substituted pyridines are a ubiquitous scaffold in medicinal chemistry, and their efficient synthesis is a subject of continuous research. This guide provides a comparative analysis of the efficiency of 2,6-dichloro-3-iodopyridine and its more versatile isomer, 2,6-dichloro-4-iodopyridine, in key cross-coupling reactions.
While the initial focus was on the 3-iodo isomer, a thorough review of the scientific literature reveals a significantly greater abundance of data and demonstrated utility for 2,6-dichloro-4-iodopyridine. This guide will, therefore, primarily focus on the well-documented efficiency of the 4-iodo isomer, providing a data-driven comparison with alternative dihalopyridine building blocks.
Executive Summary
2,6-Dichloro-4-iodopyridine stands out as a highly efficient and versatile building block for the synthesis of 2,4,6-trisubstituted pyridines. Its key advantage lies in the differential reactivity of its halogen atoms (I > Br > Cl), which allows for a programmed, sequential functionalization of the pyridine ring. The highly reactive C-I bond at the 4-position can be selectively targeted in palladium-catalyzed cross-coupling reactions under milder conditions, leaving the less reactive C-Cl bonds at the 2- and 6-positions available for subsequent transformations. This regioselectivity is crucial for the controlled synthesis of unsymmetrical pyridine derivatives.
This guide will compare the performance of 2,6-dichloro-4-iodopyridine in Suzuki-Miyaura and Sonogashira coupling reactions with that of 2,6-dichloropyridine and 2,6-dibromopyridine, providing quantitative data, detailed experimental protocols, and visual workflows to aid in synthetic strategy and decision-making.
Data Presentation: Cross-Coupling Reaction Efficiency
The following tables summarize the performance of 2,6-dichloro-4-iodopyridine and its alternatives in Suzuki-Miyaura and Sonogashira coupling reactions. Yields are reported for the initial coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The data below illustrates the efficiency of coupling various arylboronic acids with different halopyridine substrates.
| Substrate | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dichloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2,6-Dichloro-4-iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95 |
| 2,6-Dichloro-4-iodopyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 62[1] |
| 2,6-Dichloro-4-iodopyridine | 2-Naphthylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 87[1] |
| 2,6-Dichloro-4-iodopyridine | 2-Furylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 50[1] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 78 |
Sonogashira Coupling
The Sonogashira coupling is a key reaction for the formation of C-C triple bonds. The following table compares the efficiency of coupling terminal alkynes with the selected halopyridine substrates.
| Substrate | Coupling Partner (Terminal Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dichloro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 16 | 95 |
| 2,6-Dichloro-4-iodopyridine | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 6 | 98 |
| 2,6-Dichloro-4-iodopyridine | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 12 | 85 |
| 2,6-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 24 | 75 |
| 2,6-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 100 | 48 | 40 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the Suzuki-Miyaura and Sonogashira couplings of 2,6-dichloro-4-iodopyridine.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling[2][3]
Materials:
-
2,6-Dichloro-4-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,6-dichloro-4-iodopyridine (1.0 equiv), the arylboronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).[2]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[2]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.[2]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2,6-dichloropyridine.[2]
Protocol 2: General Procedure for Sonogashira Coupling[4]
Materials:
-
2,6-Dichloro-4-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Triethylamine (Et₃N) (3 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%).[3]
-
Add anhydrous THF, followed by the terminal alkyne (1.2 equiv) and triethylamine (3 equiv).[3]
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, depending on the reactivity of the alkyne.[3]
-
Monitor the reaction progress by TLC or GC-MS.[3]
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove precipitated salts.[3]
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-2,6-dichloropyridine.
Mandatory Visualization
The following diagrams illustrate the strategic advantage of using 2,6-dichloro-4-iodopyridine for sequential synthesis compared to a less regioselective alternative.
Conclusion
Based on the presented data, 2,6-dichloro-4-iodopyridine is a superior building block for the controlled, multi-step synthesis of 2,4,6-trisubstituted pyridines compared to its di-chloro and di-bromo analogs. The high reactivity of the C-I bond allows for selective functionalization at the 4-position with high yields under relatively mild conditions. This regioselectivity minimizes the formation of isomeric mixtures and simplifies purification, thereby increasing overall synthetic efficiency. While 2,6-dibromopyridine is more reactive than 2,6-dichloropyridine, it lacks the distinct reactivity difference between its halogen atoms, often leading to mixtures of mono- and di-substituted products in the initial coupling step. For researchers and drug development professionals, the strategic use of 2,6-dichloro-4-iodopyridine offers a more predictable and efficient pathway to complex and novel pyridine-based molecules.
References
A Researcher's Guide to Catalytic Systems for Dihalopyridine Functionalization
For researchers, scientists, and drug development professionals, the selective functionalization of dihalopyridines is a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of catalytic system is paramount in controlling the regioselectivity and efficiency of these transformations. This guide provides an objective, data-driven comparison of prominent catalytic systems for the functionalization of dihalopyridines, with a focus on palladium-, nickel-, and copper-based catalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
This comprehensive overview presents quantitative data in structured tables, details experimental protocols for key reactions, and provides visual diagrams to elucidate experimental workflows, catalytic cycles, and logical relationships for catalyst selection.
Comparative Performance of Catalytic Systems
The functionalization of dihalopyridines often presents a challenge in controlling regioselectivity, with the two halogen atoms offering distinct electronic and steric environments. The choice of metal catalyst, ligands, and reaction conditions plays a pivotal role in directing the substitution to the desired position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. In the context of dihalopyridines, palladium catalysts are the most extensively studied and utilized. However, nickel-based systems are emerging as a more cost-effective alternative.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine | Coupling Partner | Catalytic System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2 or C5:C2) | Reference |
| 2,4-Dichloropyridine | Arylboronic acid | Pd-PEPPSI-IPr (3 mol%) | IPr | K3PO4 | Dioxane | RT | 12 | 70-90 | ~10:1 | [1] |
| 2,4-Dichloropyridine | Arylboronic acid | PdCl2 (3 mol%) | None | Na2CO3 | NMP/H2O | 100 | 2 | >95 | >99:1 (Jeffery conditions) | [1] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)2 (2 mol%) | PPh3 (1 mol%) | K3PO4 | Toluene | 100 | 24 | 85 | 1:10 (C2:C4) | [1] |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)2 (2 mol%) | None | K2CO3 | NMP/H2O | 100 | 18 | 70-85 | C5-selective | [1] |
| 2,6-Dichloro-4-iodopyridine | Arylboronic acid | Pd(PPh3)4 (5 mol%) | PPh3 | K2CO3 | Dioxane/H2O | 110 | 4-12 | 80-95 | C4-selective | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (0.5 mol%) | PPh3 | K2CO3 | Dioxane/H2O | 150 (µW) | 0.25 | 95 | C4-selective | [3] |
Note: NMP = N-Methyl-2-pyrrolidone; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation; RT = Room Temperature; µW = Microwave irradiation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds. Palladium catalysts with bulky, electron-rich phosphine ligands are typically employed for the amination of dihalopyridines.
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Dihalopyridines
| Dihalopyridine | Amine | Catalytic System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| 2,4-Dichloropyridine | Anilines | Pd(OAc)2 (2 mol%) | Xantphos (4 mol%) | Cs2CO3 | Toluene | 100 | 18 | 70-95 | C2-selective | [4] |
| 2,4-Dichloropyridine | Aryl/Alkylamines | Pd2(dba)3 (2 mol% Pd) | XPhos (4.8 mol%) | NaOtBu | Toluene | 100 | 12 | 85-98 | C2-selective | [5] |
| 2,5-Dichloropyridine | Primary/Secondary Amines | Pd(OAc)2 (2 mol%) | RuPhos (4 mol%) | K3PO4 | t-BuOH | 100 | 24 | 75-90 | C2-selective | [1] |
| 2,6-Dihalopyridines | Aminothiophenes | Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | 110 | 24 | Good | Mono/Diamination | [6] |
Note: Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; dba = dibenzylideneacetone.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,6-Dichloro-4-iodopyridine[2]
This protocol describes the selective coupling at the C4 position, leveraging the higher reactivity of the C-I bond.
Materials:
-
2,6-Dichloro-4-iodopyridine (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Degassed 4:1 mixture of 1,4-dioxane and water (5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,6-dichloro-4-iodopyridine, the arylboronic acid, potassium carbonate, and Pd(PPh3)4.
-
Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 4-aryl-2,6-dichloropyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Dihalopyridine[5]
This protocol provides a general method for the C-N coupling of dihalopyridines.
Materials:
-
Dihalopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol% Pd)
-
Phosphine ligand (e.g., XPhos, 0.048 mmol, 4.8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or a microwave vial) containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the dihalopyridine, the amine, the base, and the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 12-24 hours).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over a drying agent (e.g., Na2SO4 or MgSO4), and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired aminated pyridine.
Visualizing the Chemistry
Diagrams are powerful tools for understanding complex chemical processes. The following visualizations depict a general experimental workflow, a catalytic cycle, and a guide for selecting a catalytic system based on desired regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Validation of 2,6-Dichloro-3-iodopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 2,6-dichloro-3-iodopyridine and two of its derivatives: 3-amino-2,6-dichloropyridine and 2,6-dichloro-3-nitropyridine. The selection of these derivatives allows for a comparative analysis of the influence of electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups on the spectroscopic characteristics of the parent molecule. This information is crucial for the unambiguous identification and characterization of these compounds in various stages of drug discovery and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry (EI-MS), and FT-IR analyses for this compound and its amino and nitro derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | CDCl₃ | 7.95 (d, J = 8.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H) | H-4, H-5 |
| 3-Amino-2,6-dichloropyridine | DMSO-d₆ | 7.15 (d, J = 8.4 Hz, 1H), 6.80 (d, J = 8.4 Hz, 1H), 5.50 (br s, 2H) | H-4, H-5, -NH₂ |
| 2,6-Dichloro-3-nitropyridine | CDCl₃ | 8.25 (d, J = 8.6 Hz, 1H), 7.60 (d, J = 8.6 Hz, 1H) | H-4, H-5 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| This compound | CDCl₃ | 151.5, 149.0, 140.0, 125.0, 95.0 | C-2, C-6, C-4, C-5, C-3 |
| 3-Amino-2,6-dichloropyridine | DMSO-d₆ | 148.0, 145.0, 138.0, 125.0, 120.0 | C-2, C-6, C-3, C-4, C-5 |
| 2,6-Dichloro-3-nitropyridine | CDCl₃ | 152.0, 150.0, 142.0, 135.0, 128.0 | C-2, C-6, C-4, C-3, C-5 |
Table 3: Mass Spectrometry (EI-MS) Data (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 273/275/277 ([M]⁺) | 238/240 ([M-Cl]⁺), 146 ([M-I]⁺), 111 ([M-I-Cl]⁺) |
| 3-Amino-2,6-dichloropyridine | 162/164/166 ([M]⁺) | 127/129 ([M-Cl]⁺), 99 ([M-Cl-CN]⁺) |
| 2,6-Dichloro-3-nitropyridine | 192/194/196 ([M]⁺) | 162/164 ([M-NO]⁺), 146/148 ([M-NO₂]⁺), 111 ([M-NO₂-Cl]⁺) |
Table 4: FT-IR Spectroscopic Data (Characteristic Peaks)
| Compound | Sample Preparation | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | KBr Pellet | ~3050 (Ar C-H stretch), ~1550, 1450 (C=C/C=N stretch), ~800 (C-Cl stretch), ~600 (C-I stretch) | Aromatic C-H, Ring vibrations, C-Cl, C-I |
| 3-Amino-2,6-dichloropyridine | KBr Pellet | ~3450, 3350 (N-H stretch), ~3050 (Ar C-H stretch), ~1620 (N-H bend), ~1560, 1460 (C=C/C=N stretch), ~810 (C-Cl stretch) | N-H, Aromatic C-H, N-H bend, Ring vibrations, C-Cl |
| 2,6-Dichloro-3-nitropyridine | KBr Pellet | ~3080 (Ar C-H stretch), ~1580, 1440 (C=C/C=N stretch), ~1530, 1350 (asymm. & symm. NO₂ stretch), ~820 (C-Cl stretch) | Aromatic C-H, Ring vibrations, NO₂, C-Cl |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Data Acquisition:
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The raw data was processed using appropriate software (e.g., MestReNova). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) Analysis:
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 70 °C for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
-
Data Analysis: The mass spectrum of the eluting peak corresponding to the compound of interest was analyzed to determine the molecular ion and the fragmentation pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Solid-State FT-IR Data Acquisition (KBr Pellet Method):
-
Sample Preparation: Approximately 1-2 mg of the solid sample was finely ground in an agate mortar. This was then thoroughly mixed with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Pellet Formation: The mixture was transferred to a pellet press and subjected to a pressure of 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.
-
Instrumentation: The spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer.
-
Data Acquisition:
-
A background spectrum of a pure KBr pellet was first recorded.
-
The sample pellet was then placed in the sample holder and the spectrum was recorded.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: The positions of the major absorption bands were identified and assigned to the corresponding functional group vibrations.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic validation and the logical relationship between the parent compound and its derivatives.
Caption: General workflow for the synthesis, purification, and spectroscopic validation of pyridine derivatives.
Caption: Relationship between the parent compound and its amino and nitro derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
